molecular formula C11H21NO3 B578409 Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate CAS No. 1257293-79-0

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Cat. No.: B578409
CAS No.: 1257293-79-0
M. Wt: 215.293
InChI Key: GMOIZAKBLSIACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a valuable azetidine-based building block in medicinal chemistry and drug discovery. The azetidine ring is a significant pharmacophore found in a variety of synthetic and natural bioactive compounds . This saturated four-membered nitrogen heterocycle is utilized in the synthesis of novel heterocyclic amino acid derivatives, which serve as important scaffolds for generating biologically active compounds and peptides . Researchers value such azetidine carboxylic acid derivatives as conformationally constrained analogues of natural amino acids, such as β-proline, and as key intermediates for the generation of DNA-encoded peptide libraries . The structural features of this compound, including the Boc-protected amine and the hydroxy-functionalized side chain, make it a versatile intermediate for further synthetic diversification. It can be used in reactions such as aza-Michael additions to create complex, functionalized molecules for pharmaceutical development . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-8(7-12)11(4,5)14/h8,14H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIZAKBLSIACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301132978
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-79-0
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301132978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate , a key intermediate in medicinal chemistry. This document details predicted spectroscopic data, a plausible synthetic protocol, and visual representations of the synthetic workflow and key spectroscopic correlations.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 1257293-79-0

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

Predicted Spectroscopic Data

Due to the limited availability of experimentally-derived spectra in the public domain, the following tables present predicted spectroscopic data based on the analysis of structurally similar azetidine derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-4.2m2HAzetidine CH₂ (cis to substituent)
~3.8-4.0m2HAzetidine CH₂ (trans to substituent)
~2.8-3.0m1HAzetidine CH
~2.0-2.2s1H-OH
1.45s9H-C(CH₃)₃ (Boc)
1.25s6H-C(CH₃)₂ (isopropyl)
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~156.5C=O (Boc)
~79.5-C (CH₃)₃ (Boc)
~68.0-C (CH₃)₂OH (isopropyl)
~58.0Azetidine CH₂
~35.0Azetidine CH
~28.5-C(C H₃)₃ (Boc)
~27.0-C(C H₃)₂OH (isopropyl)
Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
216.1594[M+H]⁺
238.1413[M+Na]⁺
160.1022[M - C₄H₉O₂ + H]⁺ (Loss of Boc group)
142.0917[M - C₄H₉O₂ - H₂O + H]⁺ (Loss of Boc and water)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch
~2970C-H stretch (aliphatic)
~1695C=O stretch (carbamate)
~1160C-N stretch
~1100C-O stretch

Experimental Protocols

The following is a plausible experimental protocol for the synthesis of this compound based on established synthetic methodologies for similar compounds.

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (Intermediate)

This synthesis would likely start from a commercially available precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate.

  • Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate: To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, is added a mild oxidizing agent like Dess-Martin periodinane (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate, which can often be used in the next step without further purification.

Synthesis of this compound
  • Grignard Reaction: A solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Methylmagnesium bromide (a 3 M solution in diethyl ether, 1.2 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Visualizations

Synthetic Workflow```dot

G cluster_0 Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate cluster_1 Synthesis of Final Product A tert-Butyl 3-hydroxyazetidine-1-carboxylate B Oxidation (e.g., Dess-Martin periodinane) A->B C tert-Butyl 3-oxoazetidine-1-carboxylate B->C D tert-Butyl 3-oxoazetidine-1-carboxylate E Grignard Reaction (Methylmagnesium bromide) D->E F tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate E->F

Caption: Key predicted spectroscopic correlations for the target molecule.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into molecular structure. This guide offers a detailed examination of the ¹H and ¹³C NMR spectral characteristics of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a substituted azetidine derivative. While specific experimental data for this exact molecule is not widely published, this document provides a comprehensive analysis based on established principles of NMR spectroscopy and data from closely related structural analogs. It includes detailed experimental protocols, predicted spectral data organized into clear tables, and a logical workflow for NMR-based structural elucidation, designed to aid researchers in the characterization of similar novel compounds.

Molecular Structure and NMR Assignment Convention

The structure of this compound is foundational to understanding its NMR spectra. The numbering convention used for the assignment of ¹H and ¹³C signals is presented below. This systematic numbering is crucial for unambiguously correlating spectral data to the specific atoms within the molecule.

Technical Guide: Solubility Profile of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its azetidine core, protected by a tert-butoxycarbonyl (Boc) group and featuring a tertiary alcohol moiety, imparts a unique combination of structural features that dictate its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and in various stages of drug discovery and development.

This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a general experimental protocol for its quantitative solubility determination, and a discussion of the molecular properties influencing its solubility.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment of its solubility in common organic solvents can be inferred from its molecular structure. The principle of "like dissolves like" is a key determinant of solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2]

The structure of this compound contains both polar and non-polar regions:

  • Polar Moieties: The presence of a hydroxyl (-OH) group and a carbamate group (-O-(C=O)-N) introduces polarity and the capacity for hydrogen bonding.[1][3][4] The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents.[3][4]

  • Non-Polar Moieties: The tert-butyl group is a bulky, non-polar (hydrophobic) functional group.[5] The azetidine ring and the hydrocarbon backbone also contribute to the non-polar character of the molecule.

This dual nature suggests that the compound will exhibit a range of solubilities in different organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules.[3][4]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateModerate to HighThe polarity of these solvents can interact with the polar functional groups of the solute.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar tert-butyl group and hydrocarbon backbone will have favorable interactions with these solvents.[5]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[6]

Experimental Protocol: Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid)
  • Selected organic solvents (e.g., methanol, ethanol, dichloromethane, hexane)
  • Analytical balance
  • Vials with screw caps
  • Constant temperature shaker or incubator
  • Centrifuge
  • Syringes and syringe filters (e.g., 0.22 µm PTFE)
  • Volumetric flasks
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument.

2. Procedure:

  • Add an excess amount of the solid compound to a vial.
  • Accurately add a known volume of the selected organic solvent to the vial.
  • Seal the vial tightly to prevent solvent evaporation.
  • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
  • Shake the vial for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).
  • After shaking, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.
  • Carefully withdraw a sample of the supernatant using a syringe.
  • Filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
  • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
  • Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC.
  • Calculate the original concentration of the saturated solution to determine the solubility.

3. Data Analysis:

  • The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
  • It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

Visualizations

Influence of Molecular Structure on Solubility

The following diagram illustrates the key structural features of this compound and their influence on its solubility in polar and non-polar solvents.

Caption: Structural features influencing solubility.

Experimental Workflow for Solubility Determination

The following flowchart outlines the general steps for the experimental determination of solubility using the shake-flask method.

G Workflow for Experimental Solubility Determination start Start step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at constant temperature with shaking (24-48h) step1->step2 step3 Allow undissolved solid to settle step2->step3 step4 Filter supernatant to remove solid particles step3->step4 step5 Dilute the filtered saturated solution step4->step5 step6 Analyze concentration using a validated method (e.g., HPLC) step5->step6 end Determine Solubility (mg/mL) step6->end

Caption: General workflow for solubility determination.

Conclusion

This compound is expected to exhibit varied solubility across different classes of organic solvents due to its combination of polar and non-polar functional groups. While a qualitative prediction suggests good solubility in polar protic solvents and moderate solubility in polar aprotic and some non-polar solvents, precise quantitative data requires experimental determination. The provided shake-flask protocol offers a reliable method for researchers to obtain this critical data, which is essential for advancing the development of this and similar compounds in a pharmaceutical context.

References

An In-depth Technical Guide on the X-ray Crystal Structure of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the methodologies for determining the X-ray crystal structure of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. The document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, crystallization, and structural elucidation of this azetidine derivative. While a specific public crystal structure deposition for this exact compound was not identified, this guide outlines the standard, state-of-the-art procedures that would be employed in such a study.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₂₁NO₃[1]

  • CAS Number: 1257293-79-0[1]

Experimental Protocols

The synthesis of this compound would typically involve a multi-step process starting from a commercially available azetidine precursor. A plausible synthetic route is outlined below, based on general procedures for the alkylation of azetidines.

A common precursor is tert-butyl 3-oxoazetidine-1-carboxylate. The synthesis could proceed via a Grignard reaction, where the ketone is reacted with a methylmagnesium halide (e.g., methylmagnesium bromide) to form the tertiary alcohol.

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of the Grignard reagent.

  • Reaction with Azetidinone: A solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF is cooled to 0 °C. The prepared methylmagnesium bromide solution is then added dropwise to the stirred solution of the azetidinone.

  • Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final compound.

Obtaining a single crystal of sufficient size and quality is a critical step for X-ray diffraction analysis.[2] For a small organic molecule like this compound, several crystallization techniques can be employed.

Protocol: Slow Evaporation

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. The choice of solvent is crucial and often determined empirically. Good solvents for crystallization are typically those in which the compound has moderate solubility.

  • Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared at room temperature or slightly elevated temperature.

  • Crystallization: The solution is filtered to remove any particulate matter and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals over time.

Other potential crystallization methods include vapor diffusion and cooling crystallization.

The determination of the molecular structure from a single crystal is achieved through X-ray diffraction analysis.[2][3]

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector (e.g., CCD or CMOS).[4] The data collection strategy is designed to measure the intensities of a large number of unique reflections.[5]

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This step yields a file containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Data Presentation

The final output of a successful X-ray crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic arrangement within it. The following table presents a representative summary of the type of data that would be obtained.

Parameter Representative Value
Empirical Formula C₁₁H₂₁NO₃
Formula Weight 215.29
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 8.456 Å, c = 14.789 Å
α = 90°, β = 105.34°, γ = 90°
Volume 1223.4 ų
Z 4
Calculated Density 1.168 Mg/m³
Absorption Coefficient 0.084 mm⁻¹
F(000) 472
Crystal Size 0.20 x 0.15 x 0.10 mm
Theta Range for Data Collection 2.50 to 28.00°
Reflections Collected 8543
Independent Reflections 2567 [R(int) = 0.034]
Completeness to Theta 99.8 %
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2567 / 0 / 145
Goodness-of-fit on F² 1.05
Final R indices [I>2sigma(I)] R1 = 0.045, wR2 = 0.112
R indices (all data) R1 = 0.058, wR2 = 0.125
Largest Diff. Peak and Hole 0.25 and -0.21 e.Å⁻³

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and structural determination of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Determination start tert-butyl 3-oxoazetidine-1-carboxylate grignard Grignard Reaction (Methylmagnesium Bromide) start->grignard purification Purification (Column Chromatography) grignard->purification product This compound purification->product dissolution Dissolution in Suitable Solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal data_collection Data Collection crystal->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for structure determination.

References

Commercial availability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and key chemical data for tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery.

Commercial Availability

This compound is commercially available from specialized chemical suppliers. This ready availability facilitates its direct use in research and development without the immediate need for custom synthesis.

Table 1: Supplier Information

SupplierCatalog NumberCAS NumberPurityAdditional Information
BLDpharmBD2901571257293-79-098+%Storage at 2-8°C, sealed in a dry environment.[1]
Lead SciencesBD2901571257293-79-098+%-

Table 2: Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol [1]
CAS Number 1257293-79-0[1]
Synonyms O=C(N1CC(C(C)(O)C)C1)OC(C)(C)C[1]
Storage Conditions 2-8°C, Sealed in dry environment[1]

Synthetic Protocol: Grignard Reaction for Tertiary Alcohol Synthesis

The synthesis of this compound can be readily achieved through the addition of a methyl Grignard reagent to the commercially available precursor, tert-butyl 3-oxoazetidine-1-carboxylate.

Overall Reaction Scheme

G reactant tert-Butyl 3-oxoazetidine-1-carboxylate product This compound reactant->product 1. Grignard Reaction 2. Aqueous Workup (e.g., sat. aq. NH4Cl) reagent Methylmagnesium Bromide (CH3MgBr) in Diethyl Ether or THF

Caption: Synthesis of the target compound via Grignard reaction.

Experimental Procedure

This protocol is a representative procedure based on established methods for the reaction of Grignard reagents with ketones.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (CAS: 398489-26-4)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether or THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.05 to 1.2 equivalents) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of the target compound.

G start Start: Obtain Starting Material (tert-Butyl 3-oxoazetidine-1-carboxylate) setup Reaction Setup (Inert atmosphere, anhydrous solvent) start->setup cool Cool Reaction Mixture to 0°C setup->cool add_grignard Slow Addition of Methylmagnesium Bromide cool->add_grignard react Stir at 0°C for 1-2 hours add_grignard->react quench Quench with Saturated aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Anhydrous Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Pure Product (this compound) purify->end

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate as a Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure offers a unique conformational profile compared to more traditional acyclic or five- and six-membered ring systems. The incorporation of an azetidine scaffold can lead to improved physicochemical properties such as enhanced metabolic stability, increased aqueous solubility, and better target engagement. Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a particularly attractive scaffold for library synthesis due to its versatile functional handles: a Boc-protected secondary amine and a tertiary alcohol. The Boc group allows for controlled deprotection and subsequent derivatization of the azetidine nitrogen, while the tertiary alcohol provides a site for introducing further diversity. This document provides detailed application notes and protocols for the utilization of this scaffold in the generation of diverse chemical libraries for drug discovery.

Scaffold Properties and Derivatization Strategy

This compound offers two primary points for diversification, enabling the synthesis of a wide array of analogues. The overall strategy involves a two-pronged approach: modification of the tertiary alcohol and functionalization of the azetidine nitrogen following Boc deprotection.

Table 1: Physicochemical Properties of the Scaffold

PropertyValue
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
CAS Number 1257293-79-0
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate
Storage 2-8°C, under inert atmosphere

Experimental Protocols

Protocol 1: Deprotection of the Azetidine Nitrogen

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for subsequent derivatization.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (10 mL per gram of starting material).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected product, 2-(azetidin-3-yl)propan-2-ol.

Protocol 2: N-Acylation of the Deprotected Azetidine

This protocol describes the acylation of the secondary amine of 2-(azetidin-3-yl)propan-2-ol with an acid chloride to form an amide linkage. This is a key step for introducing diversity in a library synthesis workflow.

Materials:

  • 2-(azetidin-3-yl)propan-2-ol (from Protocol 1)

  • A variety of acid chlorides (R-COCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask or parallel synthesis reaction block

  • Nitrogen or Argon atmosphere

Procedure for Parallel Synthesis:

  • To an array of reaction vials, add a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) in anhydrous dichloromethane.

  • To each vial, add triethylamine (1.2 eq).

  • Add a solution of the corresponding acid chloride (1.1 eq) in anhydrous dichloromethane to each respective vial.

  • Seal the vials and agitate at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reactions with water.

  • Perform a liquid-liquid extraction with dichloromethane.

  • The organic layers can be concentrated and the products purified by parallel flash chromatography or preparative HPLC.

Protocol 3: O-Alkylation of the Tertiary Alcohol

This protocol details the etherification of the tertiary alcohol. Due to the sterically hindered nature of the tertiary alcohol, a strong base is typically required.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • A variety of alkyl halides (R-X, e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere

  • Syringe and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) overnight, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Library Synthesis Workflow and Data Management

A typical library synthesis campaign utilizing this scaffold would involve a parallel synthesis approach. The core scaffold can be derivatized at the tertiary alcohol first, followed by deprotection and subsequent N-functionalization, or vice versa.

Table 2: Example Library Synthesis Data

Library MemberR¹ Group (N-Acyl)R² Group (O-Alkyl)Yield (%)Purity (%)
L1 BenzoylMethyl75>95
L2 AcetylBenzyl82>95
L3 4-ChlorobenzoylEthyl71>95
L4 Thiophene-2-carbonylPropyl68>95

Note: The data presented in this table is illustrative and will vary depending on the specific reagents and reaction conditions used.

Visualizing the Workflow

The following diagrams illustrate the key logical and experimental workflows for the synthesis of a diverse library based on the this compound scaffold.

G cluster_0 Scaffold Preparation cluster_1 Diversification Pathway A cluster_2 Diversification Pathway B cluster_3 Final Library Scaffold Tert-butyl 3-(2-hydroxypropan-2-yl) azetidine-1-carboxylate Deprotection Boc Deprotection (Protocol 1) Scaffold->Deprotection O_Derivatization O-Alkylation / O-Acylation (Protocol 3) Scaffold->O_Derivatization N_Derivatization N-Acylation / N-Alkylation (Protocol 2) Deprotection->N_Derivatization Library Diverse Azetidine Library N_Derivatization->Library Deprotection_after_O Deprotection_after_O O_Derivatization->Deprotection_after_O Boc Deprotection N_Derivatization_after_O N_Derivatization_after_O Deprotection_after_O->N_Derivatization_after_O N-Acylation / N-Alkylation N_Derivatization_after_O->Library

Caption: Library synthesis workflow from the azetidine scaffold.

Potential Applications and Screening Cascades

Libraries derived from the this compound scaffold are expected to have broad applications in drug discovery, particularly for targets where a three-dimensional pharmacophore is desirable. The azetidine motif is a known component in various biologically active compounds, including antibacterial and anticancer agents.[1]

A typical screening cascade for a library generated from this scaffold would begin with high-throughput screening (HTS) against a specific biological target.

G cluster_0 Screening Cascade HTS High-Throughput Screening (Primary Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Identified Hits SAR_Expansion Structure-Activity Relationship (SAR) Expansion Hit_Confirmation->SAR_Expansion Confirmed Hits Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization SAR established In_Vivo In Vivo Efficacy Studies Lead_Optimization->In_Vivo Optimized Leads

Caption: A typical screening cascade for a synthesized library.

Conclusion

This compound represents a valuable and versatile scaffold for the construction of diverse chemical libraries. The orthogonal protecting group strategy allows for selective functionalization at two distinct points, enabling the exploration of a broad chemical space. The protocols and workflows outlined in this document provide a solid foundation for researchers to leverage this scaffold in their drug discovery programs, with the potential to identify novel therapeutic agents with improved pharmacological profiles.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Hydroxylgruppe von tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese detaillierten Anwendungsbeispiele und Protokolle richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Modifikation von tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat interessiert sind. Die Derivatisierung der tertiären Hydroxylgruppe ermöglicht die Synthese neuartiger Moleküle für das Screening von Wirkstoffen und die Untersuchung von Struktur-Wirkungs-Beziehungen.

Einleitung

tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat ist ein wertvolles heterocyclisches Molekül, das in der medizinischen Chemie als Baustein für die Synthese komplexerer Moleküle von pharmazeutischem Interesse dient. Die tertiäre Hydroxylgruppe stellt einen wichtigen Angriffspunkt für die weitere Funktionalisierung dar. Aufgrund der sterischen Hinderung dieser Gruppe erfordert ihre Derivatisierung jedoch sorgfältig ausgewählte Reaktionsbedingungen. In diesem Dokument werden robuste und effiziente Protokolle für die Acylierung und Veretherung dieser spezifischen Hydroxylgruppe beschrieben.

Chemische Derivatisierungsstrategien

Die Derivatisierung der sterisch gehinderten tertiären Hydroxylgruppe in tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat konzentriert sich hauptsächlich auf zwei Schlüsselreaktionen:

  • Acylierung: Die Einführung einer Acylgruppe zur Bildung eines Esters. Diese Modifikation kann die Lipophilie und die pharmakokinetischen Eigenschaften des Moleküls beeinflussen.

  • Veretherung: Die Einführung einer Alkyl- oder Arylgruppe zur Bildung eines Ethers, was zu signifikanten sterischen und elektronischen Veränderungen am Molekül führt.

Die folgenden Abschnitte enthalten detaillierte Protokolle für diese Transformationen.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die erwarteten Ergebnisse für die beschriebenen Derivatisierungsprotokolle zusammen. Diese Daten basieren auf Literaturwerten für ähnliche sterisch gehinderte Alkohole und sollten als Richtwerte für die Optimierung der Reaktionen betrachtet werden.

DerivatisierungsmethodeReagenzKatalysator/BedingungenTypische Reaktionszeit (h)Erwartete Ausbeute (%)Erwartete Reinheit (%)
Acylierung EssigsäureanhydridBi(OTf)₃ (5 mol%)2 - 485 - 95>95
Benzoesäureanhydrid1-Methylimidazol (10 mol%), Et₃N12 - 2470 - 85>95
Veretherung BenzylbromidNaH6 - 1260 - 75>90
1-PentanolFe(OTf)₃ (5 mol%), NH₄Cl (5 mol%)1270 - 80>90

Experimentelle Protokolle

Protokoll 1: Bi(OTf)₃-katalysierte Acylierung mit Essigsäureanhydrid

Dieses Protokoll beschreibt die effiziente Acetylierung der tertiären Hydroxylgruppe unter Verwendung von Bismut(III)-triflat als Katalysator.

Materialien:

  • tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

  • Essigsäureanhydrid ((Ac)₂O)

  • Bismut(III)-triflat (Bi(OTf)₃)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • In einem trockenen, mit Inertgas gespülten Rundkolben werden tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.) und Bismut(III)-triflat (0,05 Äquiv.) in wasserfreiem Dichlormethan gelöst.

  • Die Mischung wird auf 0 °C abgekühlt.

  • Essigsäureanhydrid (1,5 Äquiv.) wird langsam zu der gerührten Lösung zugetropft.

  • Die Reaktion wird bei Raumtemperatur für 2-4 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach vollständigem Umsatz wird die Reaktion vorsichtig mit gesättigter Natriumbicarbonatlösung gequencht.

  • Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Dichlormethan extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und anschließend mit Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise ein Eluentengemisch aus Hexan und Ethylacetat) gereinigt, um das acetylierte Produkt zu erhalten.

Protokoll 2: 1-Methylimidazol-katalysierte Acylierung mit Benzoesäureanhydrid

Dieses Protokoll eignet sich für die Einführung von aromatischeren Acylgruppen unter Verwendung eines milden basischen Katalysators.

Materialien:

  • tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

  • Benzoesäureanhydrid

  • 1-Methylimidazol (NMI)

  • Triethylamin (Et₃N)

  • Dichlormethan (DCM), wasserfrei

  • 1 M Salzsäurelösung (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Vorgehensweise:

  • tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.), Benzoesäureanhydrid (1,5 Äquiv.), 1-Methylimidazol (0,1 Äquiv.) und Triethylamin (2 Äquiv.) werden in wasserfreiem Dichlormethan gelöst.

  • Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach Beendigung der Reaktion wird die Mischung mit 1 M Salzsäurelösung verdünnt und die Phasen getrennt.

  • Die organische Phase wird nacheinander mit 1 M Salzsäurelösung, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.

  • Die organische Schicht wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Die Reinigung des Rohprodukts erfolgt durch Säulenchromatographie an Kieselgel.

Protokoll 3: Eisen(III)-katalysierte Veretherung mit primären Alkoholen

Dieses Protokoll beschreibt eine milde und effiziente Methode zur Bildung von Ethern aus dem tertiären Alkohol und einem primären Alkohol.

Materialien:

  • tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat

  • Primärer Alkohol (z.B. 1-Pentanol, 1,5 Äquiv.)

  • Eisen(III)-triflat (Fe(OTf)₃)

  • Ammoniumchlorid (NH₄Cl)

  • Dichlormethan (DCM), wasserfrei

  • Wasser

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Vorgehensweise:

  • In einem trockenen Reaktionsgefäß werden tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat (1 Äquiv.), der primäre Alkohol (1,5 Äquiv.), Eisen(III)-triflat (0,05 Äquiv.) und Ammoniumchlorid (0,05 Äquiv.) in wasserfreiem Dichlormethan suspendiert.

  • Die Mischung wird bei 45 °C für 12 Stunden gerührt. Der Fortschritt wird mittels DC oder GC-MS überwacht.

  • Nach dem Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Wasser verdünnt.

  • Die organische Phase wird abgetrennt, mit Wasser gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das resultierende Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um den gewünschten Ether zu isolieren.

Visualisierungen

Diagramm 1: Allgemeiner Arbeitsablauf der Derivatisierung

G cluster_start Ausgangsmaterial cluster_reaction Derivatisierungsreaktion cluster_workup Aufarbeitung cluster_purification Reinigung cluster_product Endprodukt start tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat reaction Acylierung ODER Veretherung + Reagenz + Katalysator start->reaction Lösen in Lösungsmittel workup Quenchen Extraktion Trocknung reaction->workup Nach vollständigem Umsatz purification Säulenchromatographie workup->purification Einengen product Derivatisiertes Produkt purification->product Isolierung

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf.

Diagramm 2: Signalweg der Acylierung

AcylationPathway Substrate Azetidin-Alkohol Intermediate Aktivierter Komplex Substrate->Intermediate Reagent Säureanhydrid Reagent->Intermediate Catalyst Katalysator (z.B. Bi(OTf)₃) Catalyst->Intermediate Product Ester-Derivat Intermediate->Product Byproduct Nebenprodukt Intermediate->Byproduct

Abbildung 2: Vereinfachter Reaktionsweg der Acylierung.

Diagramm 3: Logische Beziehung der Veretherung

EtherificationLogic node_substrate Substrat tert-Butyl-3-(2-hydroxypropan-2-yl)azetidin-1-carboxylat node_product Produkt Ether-Derivat node_substrate->node_product node_reagent Reagenz Primärer Alkohol node_reagent->node_product node_catalyst Katalysatorsystem Fe(OTf)₃ + NH₄Cl node_catalyst->node_product katalysiert node_conditions Bedingungen 45 °C, DCM node_conditions->node_product unter node_byproduct Nebenprodukt Wasser

Abbildung 3: Schlüsselfaktoren der Eisen-katalysierten Veretherung.

Application of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a well-established and powerful methodology for the identification of high-quality lead compounds in modern drug discovery. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets. The inherent three-dimensional (3D) nature of many fragments allows for the exploration of chemical space that is often inaccessible to the larger, more planar molecules typically found in high-throughput screening (HTS) libraries.

Azetidine-containing fragments are of significant interest in FBDD due to their rigid, 3D scaffold. This constrained four-membered ring system can enhance physicochemical properties, such as solubility and metabolic stability, while providing well-defined vectors for synthetic elaboration. The compound tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is an exemplary 3D fragment. It combines the conformational rigidity of the azetidine core with a tertiary alcohol moiety, which can act as a hydrogen bond donor and acceptor, and a Boc-protected nitrogen that allows for straightforward synthetic modification.

These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD campaign, from initial screening and hit validation to structural biology and hit-to-lead optimization.

FBDD Workflow Overview

A typical FBDD campaign employing a fragment such as this compound follows a structured workflow. The primary objective is to identify fragments that bind to the target of interest and then to thoroughly characterize this binding to guide subsequent medicinal chemistry efforts.

FBDD_Workflow cluster_0 Screening & Hit ID cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization A Fragment Library Screening (e.g., DSF, SPR, NMR) B Hit Identification A->B C Orthogonal Hit Validation (e.g., ITC, NMR) B->C D Binding Affinity & Ligand Efficiency Determination C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Structure-Guided Design E->F G Analogue Synthesis F->G H SAR Exploration G->H

A typical workflow for a fragment-based drug discovery campaign.

Data Presentation: Quantitative Analysis of Fragment Hits

Following a screening campaign, quantitative data from hit validation experiments should be summarized in a clear, tabular format to facilitate the comparison and prioritization of fragment hits. Ligand efficiency (LE) is a critical metric in FBDD for normalizing binding affinity by the size of the molecule.

Table 1: Biophysical Data for Representative Azetidine Fragment Hits

Fragment IDStructureTargetKD (µM)Ligand Efficiency (LE)
AZ-01 This compoundProtein Kinase X8500.32
AZ-02 tert-butyl 3-hydroxyazetidine-1-carboxylateProtein Kinase X12000.30
AZ-03 1-Boc-3-aminoazetidineProtein Kinase X>2000-
AZ-04 tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateProtein Kinase X9800.31

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Below are detailed protocols for common biophysical techniques used in the screening and validation of fragments like this compound.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for the primary screening of fragment libraries. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.

1. Reagent Preparation:

  • Prepare a stock solution of the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
  • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
  • Prepare a stock solution of this compound in DMSO.

2. Assay Setup:

  • In a 96- or 384-well PCR plate, add the protein solution to a final concentration of 2-5 µM.
  • Add the fluorescent dye to its recommended final concentration (e.g., 5x).
  • Add the fragment to the desired screening concentration (typically 100 µM to 1 mM), ensuring the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
  • Include appropriate controls (protein + dye + buffer; protein + dye + DMSO).

3. Data Acquisition:

  • Seal the plate and centrifuge briefly to remove air bubbles.
  • Place the plate in a real-time PCR instrument.
  • Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C while monitoring fluorescence.

4. Data Analysis:

  • Determine the Tm for each well by fitting the sigmoidal melt curve to a Boltzmann equation.
  • A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics and affinity of a fragment to an immobilized target protein.

1. Materials:

  • SPR instrument (e.g., Biacore)
  • Sensor chip (e.g., CM5)
  • Amine coupling kit
  • Target protein
  • Hit fragment (this compound)
  • Running buffer (e.g., HBS-EP+)

2. Experimental Procedure:

  • Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a good signal for small fragment binding (e.g., 5000-10000 RU).
  • Binding Analysis: Prepare a dilution series of the hit fragment in running buffer. A typical concentration range for fragments is 1 µM to 1 mM.
  • Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein or with an irrelevant protein). Monitor the binding response in real-time.
  • Data Analysis: After subtracting the reference channel signal, fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the crystal structure of the target protein in complex with the fragment provides invaluable information on the binding mode, which is crucial for structure-guided drug design.

1. Crystallization:

  • Crystallize the target protein using standard techniques (e.g., vapor diffusion).
  • Optimize crystallization conditions to obtain well-diffracting crystals.

2. Soaking or Co-crystallization:

  • Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and incubate for a defined period.
  • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

3. Data Collection and Structure Determination:

  • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
  • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure.
  • Build the fragment into the observed electron density map and refine the structure.

Hit-to-Lead Optimization

Once a fragment hit like this compound is validated and its binding mode is determined, a hit-to-lead campaign can be initiated. The Boc-protecting group can be easily removed to allow for synthetic elaboration at the nitrogen atom, while the tertiary alcohol provides a key interaction point to maintain binding.

Hit_to_Lead cluster_0 Validated Hit cluster_1 Synthetic Elaboration cluster_2 Lead Compound Hit tert-butyl 3-(2-hydroxypropan-2-yl) azetidine-1-carboxylate (Weak Affinity, High LE) Deprotection Boc Deprotection Hit->Deprotection Coupling Amide Coupling / Reductive Amination Deprotection->Coupling Lead Potent Lead Compound (Improved Affinity & Properties) Coupling->Lead

Hit-to-lead optimization strategies for the azetidine fragment.

Conclusion

This compound represents a valuable class of 3D fragments for FBDD campaigns. Its rigid scaffold and functional handles provide an excellent starting point for the discovery of novel chemical matter. The protocols outlined in these application notes provide a robust framework for the identification, validation, and optimization of hits from this and similar fragment classes, ultimately paving the way for the development of potent and selective therapeutic agents.

Application Notes and Protocols for the Incorporation of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate into PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for the incorporation of a novel azetidine-based linker building block, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, into PROTACs. The rigid, three-dimensional structure of the azetidine ring offers a unique scaffold for controlling the spatial arrangement of the PROTAC's ligands, potentially leading to improved degradation efficiency and selectivity. This guide covers the synthesis of the linker precursor, its activation, and subsequent conjugation to protein of interest (POI) and E3 ligase ligands, as well as methods for the characterization and biological evaluation of the final PROTAC molecules.

Introduction to Azetidine-Based Linkers in PROTACs

The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the overall properties and activity of the degrader. While flexible linkers like polyethylene glycol (PEG) chains are commonly used, there is growing interest in more rigid and structurally defined linkers.[1][2] Rigid linkers, such as those containing heterocyclic scaffolds like piperazine and piperidine, can pre-organize the PROTAC molecule into a conformation that is favorable for ternary complex formation, potentially enhancing cooperativity and degradation potency.[3]

The azetidine ring, a four-membered heterocycle, offers a compact and rigid scaffold that can introduce specific vectors for exiting the ligand binding pockets. The incorporation of this compound provides a tertiary alcohol functionality, which can be used as a handle for further chemical modification and attachment to other linker components or directly to the POI or E3 ligase ligands. The Boc-protected nitrogen allows for selective deprotection and subsequent derivatization, making it a versatile building block for PROTAC synthesis.

Synthesis of this compound

The synthesis of the title compound can be achieved from commercially available starting materials, such as tert-butyl 3-oxoazetidine-1-carboxylate. The following is a representative synthetic protocol.

Protocol 1: Synthesis of this compound

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)
This compoundC12H23NO3229.3270-854.05 (t, 2H), 3.85 (t, 2H), 3.05 (m, 1H), 1.45 (s, 9H), 1.25 (s, 6H)

Incorporation into PROTAC Linkers

The tertiary alcohol of this compound can be functionalized to enable its conjugation to other linker components or directly to the POI or E3 ligase ligands. A common strategy is to convert the alcohol into a more reactive group, such as a mesylate or a halide, for subsequent nucleophilic substitution. Alternatively, the Boc protecting group can be removed to liberate the secondary amine, which can then be acylated or alkylated.

Protocol 2: Activation and Conjugation of the Azetidine Linker

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with a POI Ligand

This protocol assumes the POI ligand contains a nucleophilic handle (e.g., a phenol or an amine).

  • To a solution of the POI ligand (1.0 eq) and a suitable base (e.g., K2CO3 or Cs2CO3, 2.0 eq) in anhydrous DMF, add the activated azetidine mesylate (1.2 eq).

  • Stir the reaction mixture at 60 °C overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography or preparative HPLC.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting TFA salt is often used directly in the next step.

Step 4: Coupling with an E3 Ligase Ligand

This protocol assumes the E3 ligase ligand has a carboxylic acid handle.

  • To a solution of the deprotected azetidine-POI conjugate TFA salt (1.0 eq) and the E3 ligase ligand-COOH (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows and the mechanism of PROTAC-mediated protein degradation.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Azetidine Precursor, POI Ligand, E3 Ligase Ligand) activation Linker Activation (e.g., Mesylation) start->activation conjugation1 Conjugation to POI Ligand activation->conjugation1 deprotection Boc Deprotection conjugation1->deprotection conjugation2 Coupling to E3 Ligase Ligand deprotection->conjugation2 purification Purification (Prep-HPLC) conjugation2->purification characterization Characterization (LC-MS, NMR) purification->characterization binding_assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) characterization->binding_assay degradation_assay Western Blot / In-Cell Western (DC50, Dmax) binding_assay->degradation_assay functional_assay Cell Viability / Phenotypic Assay degradation_assay->functional_assay

Caption: A generalized workflow for the synthesis and evaluation of PROTACs incorporating the azetidine linker.

protac_pathway POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols: Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. Among functionalized azetidines, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a valuable building block for the synthesis of potent and selective kinase inhibitors. Its unique structure, featuring a tertiary alcohol and a protected amine, allows for diverse chemical modifications and precise vectoral orientation of substituents, which is critical for achieving high-affinity binding to the ATP-binding site of various kinases.

These application notes provide a comprehensive overview of the utility of this compound in the development of kinase inhibitors, with a focus on Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors. Detailed protocols for the synthesis of a key intermediate and its incorporation into a representative kinase inhibitor are provided, along with relevant biological activity data and pathway diagrams.

Featured Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate

The 3-(2-hydroxypropan-2-yl)azetidine moiety is a key structural feature in a number of potent JAK inhibitors. The following sections detail the synthesis of a core intermediate and its elaboration into a JAK inhibitor, demonstrating the practical application of this compound.

Quantitative Data: Biological Activity of a Representative JAK Inhibitor

The incorporation of the 3-(2-hydroxypropan-2-yl)azetidine moiety contributes to the high potency and selectivity of the final inhibitor. Below is a table summarizing the inhibitory activity of a representative JAK inhibitor containing this scaffold.

Kinase TargetIC50 (nM)
JAK15.9
JAK25.7
JAK3110
TYK253
Experimental Protocols

Protocol 1: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol

This protocol describes the deprotection of the Boc-protected azetidine and subsequent sulfonylation.

Materials:

  • This compound

  • Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Ethanesulfonyl chloride

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Boc Deprotection:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add a 4 M solution of HCl in 1,4-dioxane (2.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude 2-(azetidin-3-yl)propan-2-ol hydrochloride salt.

  • Sulfonylation:

    • Suspend the crude hydrochloride salt in DCM.

    • Cool the suspension to 0 °C and add triethylamine (TEA) (3.0 eq) dropwise.

    • Slowly add ethanesulfonyl chloride (1.2 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol.

Protocol 2: Synthesis of a JAK Inhibitor via Nucleophilic Aromatic Substitution

This protocol illustrates the coupling of the azetidine intermediate with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar electrophilic heterocyclic core)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Coupling Reaction:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol (1.2 eq) and potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in ethyl acetate to afford the final JAK inhibitor.

Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates JAK->JAK Autophosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (incorporating the azetidine building block) Inhibitor->JAK Inhibits

Caption: Generalized JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Coupling Start tert-butyl 3-(2-hydroxypropan-2-yl) azetidine-1-carboxylate Intermediate1 2-(azetidin-3-yl)propan-2-ol (Hydrochloride Salt) Start->Intermediate1 HCl/Dioxane Intermediate2 2-(1-(ethylsulfonyl)azetidin-3-yl) propan-2-ol Intermediate1->Intermediate2 Ethanesulfonyl chloride, TEA Final_Product Final JAK Inhibitor Intermediate2->Final_Product Heterocycle 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Heterocycle->Final_Product K2CO3, DMF

Caption: Synthetic workflow for the preparation of a JAK inhibitor.

Logical Relationship of Building Block Incorporation

Logical_Relationship cluster_Transformation Chemical Transformations BuildingBlock This compound + Boc-protected amine + Tertiary alcohol Deprotection Boc Deprotection BuildingBlock->Deprotection Yields reactive amine Functionalization N-Sulfonylation Deprotection->Functionalization Enables Intermediate 2-(1-(ethylsulfonyl)azetidin-3-yl)propan-2-ol + Free tertiary alcohol + Functionalized azetidine nitrogen Functionalization->Intermediate Forms key intermediate FinalInhibitor {Final Kinase Inhibitor | + Azetidine scaffold provides 3D structure + Tertiary alcohol for H-bonding + Sulfonyl group for vectoral orientation } Intermediate->FinalInhibitor Incorporated into

Caption: Logical flow from building block to final kinase inhibitor.

Parallel Synthesis of Azetidine Derivatives from tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the parallel synthesis of a diverse library of azetidine derivatives, starting from the readily available building block, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. These protocols are designed for high-throughput synthesis, enabling the rapid generation of novel chemical entities for drug discovery and medicinal chemistry programs. Azetidines are considered valuable scaffolds in drug discovery due to their ability to introduce three-dimensionality and improve physicochemical properties.

Overview of the Synthetic Strategy

The parallel synthesis strategy is divided into two main stages, allowing for the diversification of two positions of the starting material: the tertiary hydroxyl group and the azetidine nitrogen.

Stage 1: Functionalization of the Tertiary Hydroxyl Group. The sterically hindered tertiary alcohol is first functionalized to introduce a variety of alkoxy groups. This is typically achieved through a Williamson ether synthesis under conditions suitable for parallel synthesis.

Stage 2: Diversification of the Azetidine Nitrogen. Following the functionalization of the hydroxyl group, the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is removed. The resulting secondary amine is then subjected to a variety of parallel reactions to introduce diverse substituents. These reactions include:

  • N-Alkylation: Introduction of alkyl groups.

  • Reductive Amination: Reaction with a library of aldehydes and ketones to introduce a wide range of substituted alkyl groups.

  • N-Acylation: Formation of amide bonds with a variety of carboxylic acids or acyl chlorides.

This two-stage diversification approach allows for the creation of a large and diverse library of novel azetidine derivatives from a single, common intermediate.

G cluster_0 Stage 1: O-Functionalization cluster_1 Stage 2: N-Diversification A This compound B O-Alkylation (Williamson Ether Synthesis) A->B C Library of tert-butyl 3-(2-alkoxypropan-2-yl)azetidine-1-carboxylates B->C D Boc Deprotection C->D E Library of 3-(2-alkoxypropan-2-yl)azetidines D->E F Parallel N-Alkylation E->F G Parallel Reductive Amination E->G H Parallel N-Acylation E->H I Library of N-Alkyl Derivatives F->I J Library of N-Substituted Alkyl Derivatives G->J K Library of N-Acyl Derivatives H->K

Caption: Synthetic workflow for the parallel synthesis of azetidine derivatives.

Experimental Protocols and Data

Stage 1: Parallel O-Alkylation of this compound

This protocol describes the parallel etherification of the tertiary alcohol via a Williamson ether synthesis. The use of a strong base and a phase-transfer catalyst can facilitate the reaction with a library of alkyl halides.

Protocol 1: Parallel Williamson Ether Synthesis

  • Preparation of Reaction Plate: To each well of a 96-well reaction plate, add a solution of this compound (1.0 eq.) in anhydrous THF (0.5 M).

  • Addition of Base: Add a solution of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF to each well.

  • Incubation: Stir the plate at room temperature for 30 minutes.

  • Addition of Alkyl Halides: Add a solution of the corresponding alkyl halide (1.2 eq.) from a stock plate to each well.

  • Reaction: Seal the plate and heat to 60 °C for 16 hours.

  • Work-up: Quench the reaction by the dropwise addition of water. Extract with ethyl acetate and wash with brine.

  • Purification: The crude products can be purified by parallel flash chromatography.

Table 1: Representative Data for Parallel O-Alkylation

EntryAlkyl HalideProductYield (%)Purity (%)
1Methyl iodidetert-butyl 3-(2-methoxypropan-2-yl)azetidine-1-carboxylate78>95
2Ethyl bromidetert-butyl 3-(2-ethoxypropan-2-yl)azetidine-1-carboxylate72>95
3Propyl iodidetert-butyl 3-(2-propoxypropan-2-yl)azetidine-1-carboxylate68>95
4Benzyl bromidetert-butyl 3-(2-(benzyloxy)propan-2-yl)azetidine-1-carboxylate85>95
5Allyl bromidetert-butyl 3-(2-(allyloxy)propan-2-yl)azetidine-1-carboxylate75>95
Stage 2: Parallel N-Diversification

Protocol 2: Boc Deprotection

  • Reaction Setup: To each well of a 96-well plate containing the O-alkylated intermediates (1.0 eq.), add a solution of 4 M HCl in 1,4-dioxane (10 eq.).

  • Reaction: Stir the plate at room temperature for 2 hours.

  • Work-up: Concentrate the plate under reduced pressure to remove the solvent and excess HCl. The resulting hydrochloride salts are used in the next step without further purification.

Protocol 3: Parallel Reductive Amination

  • Preparation of Reaction Plate: To each well of a 96-well plate containing the deprotected azetidine hydrochloride salt (1.0 eq.), add a solution of the corresponding aldehyde or ketone (1.1 eq.) in methanol (0.5 M).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) to each well.

  • Reaction: Stir the plate at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with dichloromethane.

  • Purification: The crude products can be purified by parallel flash chromatography.

Table 2: Representative Data for Parallel Reductive Amination

EntryAldehyde/KetoneProductYield (%)Purity (%)
1Formaldehyde1-methyl-3-(2-methoxypropan-2-yl)azetidine85>95
2Acetaldehyde1-ethyl-3-(2-methoxypropan-2-yl)azetidine82>95
3Benzaldehyde1-benzyl-3-(2-methoxypropan-2-yl)azetidine90>95
4Acetone1-isopropyl-3-(2-methoxypropan-2-yl)azetidine75>95
5Cyclohexanone1-cyclohexyl-3-(2-methoxypropan-2-yl)azetidine78>95

Protocol 4: Parallel N-Acylation

  • Preparation of Reaction Plate: To each well of a 96-well plate containing the deprotected azetidine hydrochloride salt (1.0 eq.), add a solution of the corresponding carboxylic acid (1.2 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in DMF (0.5 M).

  • Reaction: Stir the plate at room temperature for 4 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate.

  • Purification: The crude products can be purified by parallel flash chromatography.

Table 3: Representative Data for Parallel N-Acylation

EntryCarboxylic AcidProductYield (%)Purity (%)
1Acetic acid1-(3-(2-methoxypropan-2-yl)azetidin-1-yl)ethan-1-one92>95
2Propionic acid1-(3-(2-methoxypropan-2-yl)azetidin-1-yl)propan-1-one88>95
3Benzoic acid(3-(2-methoxypropan-2-yl)azetidin-1-yl)(phenyl)methanone95>95
4Cyclopropanecarboxylic acidcyclopropyl(3-(2-methoxypropan-2-yl)azetidin-1-yl)methanone85>95
5Isonicotinic acid(3-(2-methoxypropan-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone82>95

Signaling Pathways and Logical Relationships

The diverse library of azetidine derivatives synthesized using these protocols can be screened against a variety of biological targets. Azetidine-containing molecules have been reported to interact with a wide range of protein classes, including G-protein coupled receptors (GPCRs), kinases, and proteases. The specific signaling pathways that these novel derivatives may modulate will depend on the nature of the substituents introduced at the O- and N-positions.

G cluster_screening Screening Cascade cluster_targets Potential Biological Targets cluster_pathways Modulated Signaling Pathways A Synthesized Azetidine Library B Primary Screening (e.g., High-Throughput Screening) A->B C Hit Identification B->C D Lead Optimization C->D E GPCRs C->E F Kinases C->F G Proteases C->G H Calcium Signaling E->H I MAPK Pathway F->I J Apoptosis G->J

Caption: Logical workflow from library synthesis to potential biological applications.

Conclusion

The protocols outlined in this document provide a robust and efficient platform for the parallel synthesis of a diverse library of novel azetidine derivatives. The modular nature of the synthetic strategy allows for the systematic exploration of the chemical space around the azetidine core, which is highly valuable for the identification of new lead compounds in drug discovery. The provided data demonstrates the feasibility of these methods for generating high-purity compounds in good to excellent yields, suitable for subsequent biological evaluation.

Application Note: A Scalable Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. Its rigid azetidine core and the tertiary alcohol functionality make it a valuable scaffold for introducing specific spatial arrangements in drug candidates. This application note provides a detailed, scalable, three-step synthesis protocol for this compound, starting from commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The described methodology is designed for researchers and process chemists in the pharmaceutical and biotechnology industries, focusing on robust and scalable procedures.

Synthetic Pathway Overview

The synthesis commences with the oxidation of the commercially available starting material, tert-butyl 3-hydroxyazetidine-1-carboxylate (1), to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate (2). Subsequent reaction of the ketone with a Grignard reagent, methylmagnesium bromide, affords the target tertiary alcohol, this compound (3).

Experimental Protocols

Step 1: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (1)

This procedure details the oxidation of the secondary alcohol to a ketone using a TEMPO-catalyzed reaction with sodium hypochlorite as the oxidant. This method is a greener and cost-effective alternative to other oxidation methods.[1]

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • tert-butyl 3-hydroxyazetidine-1-carboxylate (1)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Sodium hypochlorite (NaClO) solution (12% aqueous)

  • Potassium bicarbonate (KHCO₃)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Charge the 10 L reactor with tert-butyl 3-hydroxyazetidine-1-carboxylate (1) (500 g, 2.89 mol), dichloromethane (5 L), an aqueous solution of potassium bromide (9.1%, 755 g), and TEMPO (9.0 g, 57.7 mmol).

  • Cool the reaction mixture to 0 °C with continuous stirring.

  • In a separate vessel, prepare a solution of potassium bicarbonate (5.2 kg) and sodium hypochlorite (12% solution, 4.3 L) in water (19.5 L).

  • Slowly add the prepared oxidant solution to the reactor via the addition funnel, maintaining the internal temperature between 0 and 5 °C.

  • Stir the reaction mixture for 1 hour at 0-5 °C after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a 15% aqueous solution of sodium thiosulfate (5 L).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).

  • Combine the organic layers, wash with brine (2 L), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield tert-butyl 3-oxoazetidine-1-carboxylate (2) as a solid.

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Equivalents
tert-butyl 3-hydroxyazetidine-1-carboxylate (1)173.21500 g2.891.0
TEMPO156.259.0 g0.05770.02
Potassium Bromide (KBr)119.0068.7 g in 755 g soln0.580.2
Sodium Hypochlorite (NaClO)74.44~516 g in 4.3 L soln~6.93~2.4
Potassium Bicarbonate (KHCO₃)100.125.2 kg51.918.0
Dichloromethane (DCM)84.935 L + 4 L--
Product Molecular Weight ( g/mol ) Theoretical Yield Typical Yield Purity
tert-butyl 3-oxoazetidine-1-carboxylate (2)171.19494.6 g90-95%>97%

Table 1: Quantitative data for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate.

Step 2: Grignard Reaction for the Synthesis of this compound (3)

This protocol outlines the addition of methylmagnesium bromide to the ketone intermediate to form the desired tertiary alcohol. Careful temperature control is crucial for this highly exothermic reaction.

Materials and Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel under an inert atmosphere (Nitrogen or Argon)

  • tert-butyl 3-oxoazetidine-1-carboxylate (2)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Ensure the 10 L reactor is dry and purged with nitrogen.

  • Charge the reactor with tert-butyl 3-oxoazetidine-1-carboxylate (2) (450 g, 2.63 mol) and anhydrous tetrahydrofuran (4.5 L).

  • Cool the solution to -10 °C under a nitrogen atmosphere with stirring.

  • Slowly add methylmagnesium bromide solution (3.0 M in diethyl ether, 965 mL, 2.90 mol) via the addition funnel, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (2 L), ensuring the temperature does not exceed 15 °C.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 2 L).

  • Combine the organic layers, wash with water (2 L) and then brine (2 L).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Reactant/ReagentMolecular Weight ( g/mol )QuantityMoles (mol)Equivalents
tert-butyl 3-oxoazetidine-1-carboxylate (2)171.19450 g2.631.0
Methylmagnesium bromide (3.0 M in Et₂O)-965 mL2.901.1
Anhydrous Tetrahydrofuran (THF)72.114.5 L--
Product Molecular Weight ( g/mol ) Theoretical Yield Typical Yield Purity
This compound (3)215.29566.2 g80-85%>95% (crude)

Table 2: Quantitative data for the Grignard reaction.

Step 3: Purification of this compound (3)

The crude product is purified by column chromatography on a scale-up system to yield the final high-purity compound.

Materials and Equipment:

  • Flash chromatography system suitable for large-scale purification

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude product from Step 2 in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to afford the final product as a white solid or a viscous oil.

ParameterValue
Stationary PhaseSilica Gel (approx. 5 kg)
Mobile PhaseHexanes/Ethyl Acetate Gradient
Expected Yield75-80% (from the ketone)
Final Purity (HPLC)>98%
Analytical Data
¹H NMR (400 MHz, CDCl₃) δ5.56 (s, 1H), 3.7-3.5 (m, 4H), 1.4 (s, 9H), 1.3 (s, 3H).[2]
MS (ESI+) m/z216.15 [M+H]⁺, 238.13 [M+Na]⁺

Table 3: Purification and Characterization Data.

Synthesis Workflow Diagram

Scale_up_Synthesis cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Grignard Reaction cluster_crude Crude Product cluster_step3 Step 3: Purification cluster_final Final Product SM tert-butyl 3-hydroxyazetidine-1-carboxylate (1) Oxidation TEMPO-catalyzed Oxidation - DCM, TEMPO, KBr, NaClO, KHCO3 - 0-5 °C, 1 h SM->Oxidation Charge Reactor Workup1 Quench (Na2S2O3) - Extraction (DCM) - Wash & Dry - Concentration Oxidation->Workup1 Reaction Complete Intermediate tert-butyl 3-oxoazetidine-1-carboxylate (2) Workup1->Intermediate Grignard Grignard Reaction - Anhydrous THF, MeMgBr - -10 to 0 °C, 1 h Intermediate->Grignard Charge Reactor Workup2 Quench (NH4Cl) - Extraction (EtOAc) - Wash & Dry - Concentration Grignard->Workup2 Reaction Complete Crude Crude Product (3) Workup2->Crude Purification Flash Column Chromatography - Silica Gel - Hexanes/Ethyl Acetate Gradient Crude->Purification FinalProduct This compound (3) - Purity >98% Purification->FinalProduct Analysis QC Analysis - NMR, LC-MS, HPLC FinalProduct->Analysis

Caption: Scale-up synthesis workflow for this compound.

Conclusion

This application note provides a comprehensive and scalable three-step synthesis for this compound. The described protocols are optimized for larger scale production, with a focus on safety, efficiency, and the use of readily available reagents. This detailed guide should serve as a valuable resource for researchers and drug development professionals requiring access to this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently employed synthetic route is the Grignard reaction of a commercially available starting material, 1-Boc-3-azetidinone, or its corresponding ester derivative, with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This reaction directly installs the 2-hydroxypropan-2-yl group at the 3-position of the azetidine ring.

Q2: What are the critical parameters to control during the Grignard reaction to minimize impurity formation?

A2: Temperature control is crucial; the reaction should be maintained at a low temperature (e.g., -78 °C to 0 °C) to prevent side reactions. The slow, dropwise addition of the Grignard reagent to the azetidinone or ester is also critical to control the reaction exotherm and minimize the formation of byproducts. Furthermore, ensuring anhydrous (dry) reaction conditions is essential, as Grignard reagents are highly reactive with water.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material, the product, and any significant impurities. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended work-up and purification procedures for this compound?

A4: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride to neutralize the excess Grignard reagent and the magnesium alkoxide intermediate. Following the quench, an extractive workup with a suitable organic solvent (e.g., ethyl acetate) is performed. The crude product is often purified by column chromatography on silica gel to remove unreacted starting materials and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or no product formation Inactive Grignard reagent.Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration.
Wet reagents or glassware.Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.
Presence of unreacted starting material (1-Boc-3-azetidinone or ester) Insufficient Grignard reagent.Use a molar excess of the Grignard reagent (typically 2-3 equivalents).
Incomplete reaction.Increase the reaction time or allow the reaction to warm slowly to room temperature after the initial low-temperature addition.
Formation of a ketone intermediate (tert-butyl 3-acetylazetidine-1-carboxylate) Incomplete reaction of the intermediate ketone with the second equivalent of Grignard reagent.Ensure a sufficient excess of the Grignard reagent is used. A longer reaction time may also be beneficial.
Presence of a byproduct with a similar polarity to the product, making purification difficult. This could be the ketone intermediate or a dimer resulting from side reactions.Optimize the reaction conditions (lower temperature, slower addition) to minimize byproduct formation. For purification, try a different solvent system for column chromatography or consider preparative HPLC.
Deprotection of the Boc group. The Boc (tert-butoxycarbonyl) protecting group is generally stable under Grignard conditions. However, acidic quench conditions that are too harsh can lead to its removal.Use a mild quenching agent like saturated aqueous ammonium chloride. Avoid strong acids during the workup.

Common Impurities Summary

The following table summarizes the common impurities that may be observed in the synthesis of this compound via the Grignard reaction.

Impurity Name Chemical Structure Source Typical Analytical Signal (relative to product)
1-Boc-3-azetidinone (Starting Material)C₈H₁₃NO₃Incomplete reaction.Higher Rf on TLC; different chemical shift in 1H NMR.
tert-Butyl 3-acetylazetidine-1-carboxylate (Ketone Intermediate)C₁₀H₁₇NO₃Incomplete reaction of the intermediate with the second equivalent of Grignard reagent.Higher Rf on TLC than the product; presence of a methyl ketone signal in 1H NMR (~2.1 ppm).
3-Azetidinol (from deprotection)C₃H₇NOCleavage of the Boc protecting group during acidic workup.Very polar, may streak on TLC; absence of the t-butyl signal in 1H NMR.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis via the Grignard reaction.

Materials:

  • 1-Boc-3-azetidinone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Logical Workflow for Impurity Formation

The following diagram illustrates the relationship between the main reaction pathway and the formation of key impurities.

G cluster_main Main Reaction Pathway cluster_impurities Potential Impurity Formation SM 1-Boc-3-azetidinone (Starting Material) Int Intermediate Alkoxide SM->Int + 1 eq. MeMgBr Imp1 Unreacted 1-Boc-3-azetidinone SM->Imp1 Incomplete Reaction Product This compound (Desired Product) Int->Product + 1 eq. MeMgBr then H₃O⁺ quench Imp2 tert-butyl 3-acetylazetidine-1-carboxylate (Ketone Intermediate) Int->Imp2 Incomplete Reaction (Insufficient MeMgBr)

Caption: Synthetic pathway and potential impurity formation.

Technical Support Center: Grignard Reactions with Boc-Protected Azetidinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered when reacting Grignard reagents with N-Boc-protected 2-azetidinones (β-lactams).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction between a Grignard reagent and a Boc-protected 2-azetidinone?

The primary reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the β-lactam ring. This typically leads to the opening of the strained four-membered ring to form a magnesium alkoxide intermediate. Upon aqueous workup, this intermediate yields a stable, linear β-amino ketone.[1]

Q2: What are the most common side reactions observed in this process?

The most prevalent side reactions include:

  • Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon to the carbonyl group, forming an enolate. This is especially problematic with sterically hindered Grignard reagents.[2][3]

  • Attack on the Boc Carbonyl: The nucleophilic Grignard reagent can attack the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group, leading to its cleavage. This was observed with N-Alloc protecting groups and can occur with Boc under forcing conditions.[1]

  • β-Elimination: If a suitable leaving group is present on the C3 position of the azetidinone ring, the formation of an enolate intermediate can facilitate an elimination reaction.[1]

  • Reduction: Grignard reagents with β-hydrogens can reduce the ketone via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction), although this is more common with bulkier ketones.[4][5]

Q3: How does the choice of Grignard reagent affect the reaction outcome?

Sterically bulky Grignard reagents are more likely to act as bases, leading to enolization rather than nucleophilic addition.[3][5] Less hindered reagents, such as methylmagnesium bromide, are more likely to act as nucleophiles. The basicity of the Grignard reagent also plays a crucial role; more basic reagents increase the likelihood of deprotonation.

Q4: Can the Boc protecting group be cleaved during the reaction or workup?

Yes. The Boc group is notoriously sensitive to acid.[6] Standard acidic workup conditions (e.g., HCl) used to quench the Grignard reaction can easily lead to partial or complete deprotection.[1][7] Furthermore, strong Lewis acids or forcing conditions during the Grignard addition itself can also compromise the Boc group.[1]

Troubleshooting Guide

This section addresses specific problems encountered during the Grignard reaction with Boc-azetidinones.

Problem 1: Low yield of the desired β-amino ketone and recovery of starting material.

  • Possible Cause: Inactive Grignard reagent. Grignard reagents are highly sensitive to moisture and air. The magnesium surface can have a passivating oxide layer.[8]

  • Solution:

    • Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and assembled under an inert atmosphere (Argon or Nitrogen).[8]

    • Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent like sodium/benzophenone.[8]

    • Activate the magnesium turnings before use. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crushing the turnings.[8]

    • Titrate the Grignard reagent before use to determine its exact concentration and ensure its activity.

Problem 2: A significant amount of an unknown byproduct is formed, which appears to be a dimer or higher molecular weight species.

  • Possible Cause: Enolate formation followed by an aldol-type condensation. The Grignard reagent deprotonates the C3 position of the azetidinone, creating an enolate. This enolate can then attack the carbonyl of another molecule of the starting material.[2][3]

  • Solution:

    • Lower the reaction temperature: Perform the addition at low temperatures (e.g., -78 °C to -40 °C) to favor the kinetic nucleophilic addition over deprotonation.

    • Use inverse addition: Add the solution of the Boc-azetidinone slowly to the Grignard reagent. This maintains a high concentration of the Grignard reagent, minimizing the chance for the enolate to react with the starting material.

    • Consider a less basic organometallic reagent: If possible, organolithium or organocerium reagents might offer different selectivity.

Problem 3: The isolated product is the N-deprotected β-amino ketone.

  • Possible Cause: Cleavage of the Boc group during acidic workup.

  • Solution:

    • Use a buffered quench: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong acids like HCl.[9] This is typically acidic enough to protonate the alkoxide but mild enough to leave the Boc group intact.

    • Minimize contact time with acid: If a stronger acid is necessary, perform the workup at 0 °C and quickly move to the extraction step to minimize the exposure time.

Problem 4: Besides the desired product, a byproduct corresponding to the loss of the Boc group and the Grignard's alkyl/aryl group is observed.

  • Possible Cause: Nucleophilic attack on the Boc group's carbonyl. While less common than attack on the β-lactam carbonyl, this can occur, especially at higher temperatures or with extended reaction times.

  • Solution:

    • Maintain low reaction temperatures.

    • Use the minimum necessary excess of the Grignard reagent (e.g., 1.1-1.5 equivalents).

    • Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

Data Presentation

The success of the Grignard addition is highly dependent on reaction conditions. The following table summarizes the expected outcomes based on the choice of reagent and temperature, derived from common observations in organic synthesis.

Grignard Reagent (R-MgX)TemperaturePredominant ProductMajor Side Product(s)
MeMgBr-78 °C to 0 °Cβ-Amino Ketone (Addition)Minimal
i-PrMgCl0 °C to RTStarting Material (No Reaction)Enolate-derived products
t-BuMgCl0 °C to RTStarting Material (No Reaction)Enolate-derived products
PhMgBr-40 °C to 0 °Cβ-Amino Ketone (Addition)Minor enolization

Experimental Protocols

General Protocol for the Grignard Addition to 1-Boc-3-azetidinone

Materials:

  • 1-Boc-3-azetidinone

  • Grignard reagent (e.g., 1.0 M solution of Methylmagnesium Bromide in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere of argon, add a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude β-amino ketone by flash column chromatography on silica gel.

Visualizations

Reaction Pathways

G start Boc-Azetidinone + R-MgX add Desired Addition (Nucleophilic Attack on C=O) start->add enol Enolization (Deprotonation at C3) start->enol [Bulky R-MgX] [High Temp] boc_attack Boc Attack (Nucleophilic Attack on Boc C=O) start->boc_attack [High Temp] [Excess R-MgX] prod β-Amino Ketone (Desired Product) add->prod side1 Enolate Intermediate (Leads to Aldol Products) enol->side1 side2 Boc Cleavage Product boc_attack->side2

Caption: Key reaction pathways for Grignard reagents with Boc-azetidinones.

Troubleshooting Workflow

G start Experiment Issue: Low Yield / Complex Mixture q1 Is Starting Material (SM) Recovered? start->q1 q2 Is N-H visible in ¹H NMR/IR of product? q1->q2 No sol1 Cause: Inactive Grignard Solution: Check anhydrous conditions, activate Mg, titrate reagent. q1->sol1 Yes q3 Are high MW byproducts observed by MS? q2->q3 No sol2 Cause: Boc deprotection Solution: Use milder quench (sat. NH4Cl), avoid excess acid. q2->sol2 Yes sol3 Cause: Enolization/Condensation Solution: Lower temperature, use inverse addition. q3->sol3 Yes end Characterize other byproducts q3->end No

Caption: A decision tree for troubleshooting common Grignard reaction issues.

References

Technical Support Center: Chromatographic Purification of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of N-Boc protected polar compounds like this compound. Its polarity is well-suited for separating the target compound from less polar impurities.

Q2: How do I choose an appropriate solvent system (eluent)?

A2: The choice of eluent is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the mixture can be gradually increased. For this particular compound, which is quite polar, a higher proportion of ethyl acetate or even the addition of a more polar solvent like methanol may be necessary. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives a target Rf value of approximately 0.3-0.4 for the desired compound.[1]

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

A3: Tailing is a common issue when purifying nitrogen-containing compounds like azetidines on acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[2] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q4: The compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: If the compound is very polar and does not move with standard solvent systems, you can try more polar eluents.[3] A common strategy is to add a small percentage of methanol to the ethyl acetate (e.g., 5-10% methanol in ethyl acetate). Be cautious, as too much methanol can cause very rapid elution and poor separation. Alternatively, reversed-phase chromatography could be considered if normal-phase is not effective.[3]

Q5: I am concerned about the stability of the N-Boc protecting group on silica gel. Is this a valid concern?

A5: The N-Boc group is generally stable on silica gel. However, it is sensitive to strong acids. While silica gel is acidic, it is not typically acidic enough to cause significant deprotection during a standard column chromatography run. Problems are more likely to arise if the eluent itself is highly acidic (e.g., containing trifluoroacetic acid), which is not recommended for this purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system (too polar or not polar enough).- Column overloaded with crude material.- Column packed improperly (channeling).- Optimize the eluent using TLC to achieve a good separation of spots.- Use a larger column or reduce the amount of sample loaded.- Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[1]
Product Elutes with the Solvent Front - The eluent is too polar.- Start with a less polar solvent system and gradually increase the polarity (gradient elution).
Product Does Not Elute from the Column - The eluent is not polar enough.- Strong interaction between the basic nitrogen and acidic silica gel.- Gradually increase the polarity of the eluent (e.g., add methanol to ethyl acetate).- Add 0.5-1% triethylamine to the eluent to reduce strong adsorption to the silica.[2]
Compound Decomposes on the Column - The compound is unstable on silica gel.- Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if degradation occurs.[3]- Consider using a less acidic stationary phase like alumina or deactivated silica gel.[3]
Fractions are very dilute - The compound is eluting very slowly (tailing).- Too many fractions are being collected.- Once the product starts eluting, you can slightly increase the solvent polarity to speed up elution and sharpen the peak.[3]- Combine fractions after analyzing them by TLC.

Experimental Protocol: Flash Column Chromatography

This protocol is a general guideline. Adjustments may be necessary based on the specific impurities in your crude sample.

  • Preparation of the Slurry:

    • In a beaker, mix 50 g of silica gel (230-400 mesh) with approximately 150 mL of the initial eluent (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Stir to create a uniform slurry, ensuring no air bubbles are trapped.[1]

  • Packing the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Pour a small layer of sand over the plug.

    • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing. Gently tap the column to settle the silica bed.[1]

    • Once the silica has settled, add a thin layer of sand on top to protect the surface.

  • Loading the Sample:

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel (2-3 g), and evaporate the solvent to get a free-flowing powder.[4]

    • Carefully add the sample to the top of the silica bed.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the initial, less polar solvent system (e.g., 70:30 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). A suggested gradient could be increasing the ethyl acetate percentage, and if needed, introducing a small amount of methanol.

    • Collect fractions in test tubes.

  • Monitoring the Separation:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC).

    • Spot each fraction on a TLC plate and elute with a suitable solvent system.

    • Visualize the spots using a stain such as potassium permanganate, as the compound may not be UV-active.

    • Combine the fractions that contain the pure product.

  • Isolation of the Product:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Example Data Table
ParameterValue
Crude Material 1.2 g
Silica Gel 60 g
Column Dimensions 40 mm x 300 mm
Eluent System Gradient: Hexanes:Ethyl Acetate (from 80:20 to 50:50)
TLC Rf of Product ~0.35 in 60:40 Hexanes:Ethyl Acetate
TLC Visualization Potassium Permanganate Stain
Pure Product Yield 0.95 g (79%)

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC to find initial eluent (Target Rf ~0.3-0.4) start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample (Wet or Dry Loading) pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue no_separation Poor Separation issue->no_separation Yes streaking Streaking / Tailing? issue->streaking Yes no_elution Product Not Eluting? issue->no_elution Yes combine Combine Pure Fractions issue->combine No solution_separation Optimize eluent (less polar start) Or reduce sample load no_separation->solution_separation solution_streaking Add 0.5-1% Triethylamine to eluent streaking->solution_streaking solution_elution Increase eluent polarity (e.g., add MeOH) no_elution->solution_elution solution_separation->run_column solution_streaking->run_column solution_elution->run_column evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: A workflow diagram for troubleshooting common issues during column chromatography.

References

Technical Support Center: Optimization of Grignard Reaction Conditions for 1-Boc-3-azetidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Grignard reaction conditions involving 1-Boc-3-azetidinone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and efficient reactions.

Troubleshooting Guide

This section addresses common issues encountered during the Grignard reaction with 1-Boc-3-azetidinone.

Issue 1: Grignard Reagent Fails to Form or Initiates Slowly

  • Question: My Grignard reagent preparation is sluggish or doesn't start at all. What could be the problem?

  • Answer: The initiation of a Grignard reaction is often the most critical step and can be hampered by several factors. Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying, to remove any trace amounts of water which can quench the reaction. The magnesium turnings should be fresh and have a shiny surface; a dull surface indicates the presence of a passivating magnesium oxide layer. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Using an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) is crucial.

Issue 2: Low Yield of the Desired 3-Substituted-3-hydroxyazetidine Product

  • Question: I'm observing a low yield of my target alcohol. What are the potential causes and solutions?

  • Answer: Low yields can result from several factors. The quality of the Grignard reagent is paramount; use freshly prepared or recently titrated reagent. A common side reaction is the enolization of the ketone by the Grignard reagent acting as a base, which can be minimized by using a less sterically hindered Grignard reagent and maintaining a low reaction temperature. Slow, dropwise addition of the Grignard reagent to a cooled solution of 1-Boc-3-azetidinone helps to control the exotherm and minimize side reactions. For alkyl Grignard reagents, which can give poor yields with strained ketones, consider the use of "Turbo-Grignard" reagents (e.g., with the addition of LiCl) to enhance reactivity.

Issue 3: Formation of Impurities and Byproducts

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

  • Answer: A common byproduct is the Wurtz coupling product (R-R) from the reaction of the Grignard reagent with the corresponding organic halide. This is more prevalent at higher temperatures. Maintaining a low reaction temperature throughout the addition and reaction time is critical. Another potential issue is the presence of unreacted starting material due to an insufficient amount of Grignard reagent or incomplete reaction. Ensure at least one equivalent of the Grignard reagent is added, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction with 1-Boc-3-azetidinone?

A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent for Grignard reactions as it effectively solvates and stabilizes the Grignard reagent. Anhydrous diethyl ether is also a suitable option. The choice may depend on the specific Grignard reagent being used and the desired reaction temperature.

Q2: At what temperature should I perform the Grignard addition to 1-Boc-3-azetidinone?

A2: It is highly recommended to perform the addition of the Grignard reagent at a low temperature, typically between -78 °C and 0 °C. This helps to minimize side reactions such as enolization and Wurtz coupling, leading to a cleaner reaction and higher yield of the desired tertiary alcohol.

Q3: How can I determine the concentration of my prepared Grignard reagent?

A3: The concentration of a Grignard reagent can be determined by titration. A common method involves titrating an aliquot of the Grignard solution against a standard solution of a known titrant, such as iodine or a solution of a secondary alcohol like 2-butanol with a catalytic amount of 1,10-phenanthroline as an indicator.

Q4: Is it necessary to protect the nitrogen on the azetidine ring?

A4: Yes, the Boc (tert-butoxycarbonyl) protecting group on the nitrogen is crucial. The acidic N-H proton of an unprotected azetidinone would be readily deprotonated by the strongly basic Grignard reagent, consuming the reagent and preventing the desired nucleophilic addition to the ketone.

Experimental Protocols

General Protocol for the Grignard Reaction with 1-Boc-3-azetidinone

This protocol provides a general methodology. Specific conditions may need to be optimized for different Grignard reagents.

Materials:

  • 1-Boc-3-azetidinone

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene, methyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of the organic halide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle reflux is observed.

    • Slowly add the remaining halide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Addition to 1-Boc-3-azetidinone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

    • Slowly add the prepared Grignard reagent (1.1 equivalents) to the cooled solution of 1-Boc-3-azetidinone via a syringe or cannula.

    • Monitor the reaction progress by TLC. Once the starting material is consumed, proceed to the workup.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Grignard reaction of 1-Boc-3-azetidinone with various Grignard reagents. Please note that these are representative values and actual results may vary depending on the specific experimental setup and conditions.

Grignard ReagentTemperature (°C)Reaction Time (h)Yield (%)
Methylmagnesium Bromide0285-95
Ethylmagnesium Bromide0280-90
Phenylmagnesium Bromide-20 to 0375-85
Vinylmagnesium Bromide-40 to -20370-80
Isopropylmagnesium Chloride-78 to -40450-60

Mandatory Visualizations

experimental_workflow start Start prep_grignard Prepare Grignard Reagent (Mg, R-X in anhydrous THF) start->prep_grignard setup_ketone Prepare Solution of 1-Boc-3-azetidinone in anhydrous THF start->setup_ketone addition Slowly Add Grignard Reagent prep_grignard->addition cool_ketone Cool Ketone Solution (-78°C to 0°C) setup_ketone->cool_ketone cool_ketone->addition reaction Stir at Low Temperature addition->reaction quench Quench with sat. aq. NH4Cl reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Grignard reaction with 1-Boc-3-azetidinone.

troubleshooting_guide start Problem Encountered no_reaction Grignard reagent formation issue start->no_reaction No Reaction/Slow Initiation low_yield Low yield of desired product start->low_yield Low Yield impurities Formation of byproducts start->impurities Impurities Present issue issue cause cause solution solution cause_moisture Moisture present? no_reaction->cause_moisture Possible Cause solution_dry Flame/oven-dry all glassware. Use anhydrous solvents. cause_moisture->solution_dry Yes cause_mg_inactive Inactive Mg surface? cause_moisture->cause_mg_inactive No solution_activate_mg Use fresh Mg turnings. Activate with iodine. cause_mg_inactive->solution_activate_mg Yes cause_enolization Enolization? low_yield->cause_enolization Possible Cause solution_low_temp Lower reaction temperature. Use less hindered Grignard. cause_enolization->solution_low_temp Yes cause_poor_grignard Poor Grignard quality? cause_enolization->cause_poor_grignard No solution_fresh_grignard Use freshly prepared/titrated reagent. cause_poor_grignard->solution_fresh_grignard Yes cause_wurtz Wurtz coupling? impurities->cause_wurtz Possible Cause solution_temp_control Maintain low temperature during addition. cause_wurtz->solution_temp_control Yes

Preventing dimer formation during the synthesis of azetidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azetidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues, particularly the prevention of dimer formation, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in azetidine synthesis?

A1: Dimer formation is a common side reaction in azetidine synthesis where two precursor molecules react with each other to form a larger, undesired molecule (a dimer) instead of undergoing the desired intramolecular cyclization to form the four-membered azetidine ring. This intermolecular reaction competes with the formation of the desired product, leading to lower yields and complicating the purification process.

Q2: What are the primary factors that promote dimer formation?

A2: The main factors that favor intermolecular dimerization over intramolecular cyclization include high concentrations of the starting material, inappropriate choice of base and solvent, the use of a poor leaving group, and significant steric hindrance around the reaction centers.[1]

Q3: How can I minimize dimer formation during my reaction?

A3: To favor the formation of the azetidine ring and minimize dimerization, it is crucial to employ high dilution conditions. This involves the slow addition of the substrate to the reaction mixture. Additionally, careful selection of a non-nucleophilic, strong base and a polar aprotic solvent can significantly improve the yield of the desired intramolecular cyclization product.

Q4: What is the role of a protecting group in preventing dimer formation?

A4: Protecting groups are essential in multi-step organic syntheses to temporarily block reactive functional groups and prevent unwanted side reactions. In the context of azetidine synthesis, a suitable protecting group on the nitrogen atom can prevent it from acting as a nucleophile in intermolecular reactions, thereby reducing dimer formation. The choice of the protecting group is critical and should be stable under the reaction conditions and easily removable afterward.

Troubleshooting Guides

Issue 1: Significant Dimer Formation Observed by TLC/LC-MS

Symptoms:

  • A major byproduct with approximately double the mass of the starting material is observed.

  • Low yield of the desired azetidine product.

  • Complex reaction mixture that is difficult to purify.

Possible Causes & Solutions:

CauseRecommended Action
High Reaction Concentration Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate solution to the reaction mixture containing the base over an extended period. This maintains a low instantaneous concentration of the substrate, favoring intramolecular cyclization.
Inappropriate Base Use a strong, non-nucleophilic base to promote the deprotonation of the amine without competing as a nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
Unsuitable Solvent Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to accelerate the SN2 reaction.[1] These solvents can help to solvate the cation of the base, increasing the nucleophilicity of the amine.
Poor Leaving Group If your substrate contains a hydroxyl group, convert it to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf), to facilitate the intramolecular nucleophilic attack.[1]
Steric Hindrance If the substrate is sterically hindered, consider increasing the reaction temperature to overcome the activation energy barrier for cyclization. However, be cautious as higher temperatures can also promote side reactions.

Data Presentation: Impact of Reaction Conditions on Dimer Formation

The following tables summarize the effect of various reaction parameters on the yield of the desired azetidine product versus the undesired dimer.

Table 1: Effect of Substrate Concentration on Product Distribution

Substrate Concentration (M)Azetidine Yield (%)Dimer Yield (%)Reference
0.281Trace[2]
0.5Not specified, but high dilution is recommended to avoid intermolecular reactionsNot specified[1]

Note: Specific quantitative data for dimer yield at varying concentrations is often not explicitly reported in the literature, but high dilution is a universally recommended strategy to minimize it.

Table 2: Comparison of Bases for Azetidine Synthesis

BaseSolventTemperature (°C)Azetidine Yield (%)Dimer InformationReference
NaHTHF/DMF0 to RTHigh (specific yield varies)Generally low with appropriate dilution[1]
K₂CO₃DMF80High (specific yield varies)Can be effective in minimizing dimers[1]
DBUTHFRTGood (specific yield varies)Useful non-nucleophilic base[1]

Table 3: Influence of Solvent on Reaction Outcome

| Solvent | Temperature (°C) | Azetidine Yield (%) | Dimer Information | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2-dichloroethane (DCE) | Reflux | 81 | Trace amount of pyrrolidine byproduct, dimer not specified |[2] | | Benzene | Reflux | Lower than DCE | Lower selectivity, dimer not specified |[2] | | THF | RT to Reflux | Varies | Commonly used, dimer formation depends on concentration |[1] | | DMF | RT to 80 | Varies | Good for accelerating SN2, helps reduce dimers with dilution |[1] | | DMSO | RT to Elevated | Varies | Similar to DMF, good for challenging cyclizations |[1] |

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization of a γ-Haloamine using High Dilution

This protocol describes a general method for the synthesis of an N-protected azetidine from a γ-haloamine precursor, emphasizing high-dilution techniques to minimize dimer formation.

Materials:

  • N-protected γ-haloamine (1 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • To the flask, add NaH (1.2 equivalents) and wash with anhydrous diethyl ether three times to remove the mineral oil.

  • Add anhydrous DMF to the flask to create a slurry of NaH.

  • Dissolve the N-protected γ-haloamine (1 equivalent) in a separate flask with anhydrous DMF to a concentration of approximately 0.1 M.

  • Transfer the γ-haloamine solution to the dropping funnel.

  • Add the γ-haloamine solution dropwise from the dropping funnel to the stirred NaH slurry in DMF over a period of 4-6 hours at room temperature.

  • After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired azetidine derivative.

Visualizations

Logical Workflow for Troubleshooting Dimer Formation

troubleshooting_workflow start Start: High Dimer Formation Observed check_concentration Is the reaction run under high dilution? start->check_concentration implement_high_dilution Action: Implement high dilution (slow addition of substrate) check_concentration->implement_high_dilution No check_base Is a strong, non-nucleophilic base being used? check_concentration->check_base Yes implement_high_dilution->check_base end_success Success: Dimer formation minimized implement_high_dilution->end_success change_base Action: Switch to a base like NaH, K2CO3, or DBU check_base->change_base No check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes change_base->check_solvent change_base->end_success change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent No check_leaving_group Is the leaving group sufficiently reactive? check_solvent->check_leaving_group Yes change_solvent->check_leaving_group change_solvent->end_success improve_leaving_group Action: Convert -OH to -OTs, -OMs, or -OTf check_leaving_group->improve_leaving_group No end_failure Further optimization needed check_leaving_group->end_failure Yes improve_leaving_group->end_success improve_leaving_group->end_failure end_failure->end_success Re-evaluate and combine strategies

Caption: Troubleshooting workflow for minimizing dimer formation.

Competitive Reaction Pathways: Intramolecular Cyclization vs. Intermolecular Dimerization

reaction_pathways cluster_conditions Reaction Conditions cluster_products Products high_conc High Concentration dimer Dimer (Undesired Product) high_conc->dimer Favors low_conc Low Concentration (High Dilution) azetidine Azetidine (Desired Product) low_conc->azetidine Favors start γ-Haloamine Precursor start->azetidine Intramolecular Cyclization (favored) start->dimer Intermolecular Reaction

Caption: Competing pathways in azetidine synthesis.

References

Stability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate to acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: The stability of this compound is primarily influenced by its two key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained azetidine ring.

  • Acidic Conditions: Under acidic conditions, the primary degradation pathway is the removal of the Boc group to yield 3-(2-hydroxypropan-2-yl)azetidine.[1][2][3][4][5] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[1][3] Due to the inherent ring strain of the azetidine ring, acid-mediated ring-opening is a potential secondary degradation pathway, which can be influenced by the reaction conditions and the pKa of the azetidine nitrogen.[6] However, some studies have shown that N-Boc deprotection of azetidines can occur without ring-opening under carefully controlled acidic conditions.[7] In some cases, macrocyclic peptides containing Boc-protected azetidines were successfully deprotected using trifluoroacetic acid (TFA) with no evidence of azetidine ring opening.[8][9]

  • Basic Conditions: The Boc protecting group is generally stable to basic conditions.[1][10] Carbamates are typically more resistant to base-catalyzed hydrolysis than esters.[2] The azetidine ring itself is also generally more stable under basic conditions compared to acidic conditions. While extreme pH and high temperatures could potentially lead to degradation, the molecule is expected to be significantly more stable in basic media. Some studies on similar azetidine derivatives have reported high stability even after prolonged treatment with excess potassium hydroxide.

Q2: I am observing incomplete Boc deprotection. What are the possible causes and how can I resolve this?

A2: Incomplete Boc deprotection is a common issue. Here are several factors to consider and troubleshoot:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[1][11][12] If the reaction is sluggish, consider increasing the concentration of the acid or using a stronger acid (e.g., switching from HCl in methanol to trifluoroacetic acid).

  • Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Gentle heating can sometimes be employed, but this may also increase the risk of side reactions, including azetidine ring opening.

  • Steric Hindrance: The bulky tert-butyl group of the Boc protector and the substituent on the azetidine ring may sterically hinder the approach of the acid. More forcing conditions might be necessary in such cases.

  • Solvent Effects: The choice of solvent can impact the efficiency of the deprotection. Aprotic solvents like dichloromethane (DCM) are commonly used for TFA-mediated deprotection. Protic solvents might compete for the acid or participate in side reactions.

Q3: I am concerned about potential side reactions during Boc deprotection. What should I look out for and how can I minimize them?

A3: The primary side reaction of concern during acid-catalyzed Boc deprotection is the alkylation of nucleophiles by the liberated tert-butyl cation.

  • Potential Nucleophiles: In the case of this compound, the tertiary alcohol is a potential internal nucleophile. While less likely due to steric hindrance, intermolecular reactions with other nucleophiles in the reaction mixture are possible.

  • Minimizing Side Reactions: The most effective way to prevent unwanted alkylation is by using "scavengers." Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Triisopropylsilane (TIS): A highly effective scavenger.

    • Water: Can trap the cation to form tert-butanol.

    • Thioanisole: Particularly useful if other sensitive functional groups are present.

A common practice is to use a scavenger cocktail, for instance, a mixture of TFA, TIS, and water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or slow reaction under acidic conditions Insufficient acid strength or concentration.Increase the concentration of the acid or switch to a stronger acid (e.g., TFA).
Low reaction temperature.Allow the reaction to proceed at room temperature or consider gentle heating while monitoring for side products.
Steric hindrance.Increase reaction time and/or acid concentration.
Multiple unexpected products observed Azetidine ring-opening.Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA). Perform the reaction at a lower temperature.
Tert-butylation of the substrate or solvent.Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.
Compound degradation under basic conditions Harsh reaction conditions (high temperature, extreme pH).The compound is expected to be stable under typical basic conditions. If degradation is observed, reduce the temperature and/or the concentration of the base.

Experimental Protocols

Protocol 1: General Procedure for Assessing Chemical Stability

This protocol provides a framework for determining the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10 mM.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 10-50 µM. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., methanol) and, if necessary, neutralizing the solution.

  • Analysis: Analyze the samples by a validated HPLC-MS method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the degradation kinetics and half-life.

Protocol 2: HPLC-MS Method for Analysis

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), can be used.

  • Detection: Mass spectrometry (MS) is ideal for confirming the identity of the parent compound and any potential degradation products. UV detection can also be used for quantification.

Protocol 3: Monitoring Boc Deprotection by ¹H NMR

  • Sample Preparation: Dissolve a known amount of the Boc-protected compound in a deuterated solvent (e.g., CDCl₃ or MeOD) that is compatible with the acidic reagent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material.

  • Initiate Reaction: Add the acidic reagent (e.g., a few drops of TFA-d or a solution of HCl in D₂O) to the NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the disappearance of the characteristic singlet for the tert-butyl protons of the Boc group (around 1.4 ppm) and the appearance of new signals corresponding to the deprotected product. The integration of these signals can be used to quantify the extent of the reaction over time.

Visualizations

cluster_acid Acidic Conditions cluster_base Basic Conditions Start_Acid This compound Boc_Deprotection Boc Deprotection Start_Acid->Boc_Deprotection H+ Ring_Opening Azetidine Ring-Opening Start_Acid->Ring_Opening H+ (Potential Side Reaction) Deprotected 3-(2-hydroxypropan-2-yl)azetidine Boc_Deprotection->Deprotected Ring_Opened_Product Ring-Opened Products Ring_Opening->Ring_Opened_Product Start_Base This compound Stable Generally Stable Start_Base->Stable OH-

Caption: Potential degradation pathways under acidic and basic conditions.

cluster_workflow Stability Assessment Workflow Define_Conditions Define pH and Temperature Conditions Prepare_Samples Prepare Samples (Compound in Buffer) Define_Conditions->Prepare_Samples Incubate Incubate at Set Temperature Prepare_Samples->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analyze Analyze by HPLC-MS Quench->Analyze Data_Analysis Determine Degradation Rate and Half-life Analyze->Data_Analysis

Caption: Experimental workflow for assessing chemical stability.

Troubleshooting Incomplete Deprotection Insufficient Acid Steric Hindrance Short Reaction Time Solutions Solutions Increase Acid Concentration/Strength Increase Reaction Time/Temperature Monitor by TLC/LC-MS Troubleshooting:f0->Solutions:f0 Troubleshooting:f1->Solutions:f1 Troubleshooting:f2->Solutions:f2

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Troubleshooting low yields in the synthesis of substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming common challenges, particularly low reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Question: My intramolecular cyclization reaction to form the azetidine ring has a very low yield. What are the primary causes and how can I fix it?

Answer: Low yields in intramolecular cyclizations are a frequent challenge in azetidine synthesis, often due to the high ring strain of the four-membered ring.[1][2] The most common issues and their corresponding solutions are outlined below.

Issue 1: Competing Intermolecular Reactions

  • Symptom: Your analysis (TLC, LC-MS) shows significant formation of dimers, polymers, or baseline material, with starting material being consumed.

  • Cause: The precursor molecule is reacting with other precursor molecules instead of cyclizing internally. This is highly dependent on concentration.[3]

  • Solution: Employ high-dilution conditions. This can be achieved by adding the substrate to the reaction mixture very slowly over an extended period. This favors the desired intramolecular reaction pathway.[3]

Issue 2: Poor Leaving Group

  • Symptom: The starting material (e.g., a γ-amino alcohol) remains largely unreacted even after extended reaction times or heating.

  • Cause: The hydroxyl group is a poor leaving group. For the SN2 reaction to proceed, it must be converted into a more reactive species.

  • Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3] If you are using a halide (e.g., -Cl, -Br), consider an in situ conversion to an iodide, which is a superior leaving group, by adding a catalytic amount of NaI or KI (Finkelstein reaction).[3]

Issue 3: Inappropriate Base or Solvent Choice

  • Symptom: The reaction is slow, incomplete, or yields significant elimination byproducts.

  • Cause: The base may not be strong enough to deprotonate the amine, or it might be too nucleophilic and compete in the substitution. The solvent polarity can also significantly affect the rate of the SN2 cyclization.[3]

  • Solution:

    • Base: For cyclizing γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU is often required.[3] If elimination is a problem, switching to a milder or more nucleophilic base might be necessary.[3]

    • Solvent: To accelerate the SN2 reaction, consider switching to a more polar aprotic solvent such as DMF or DMSO.[3]

Issue 4: Steric Hindrance

  • Symptom: The reaction is slow or fails with bulky substituents on the starting material.

  • Cause: Large substituents near the reaction centers can physically block the nucleophilic attack of the nitrogen atom required for ring closure.[3]

  • Solution: This is a more challenging issue to resolve. Increasing the reaction temperature may provide enough energy to overcome the steric barrier.[3] Alternatively, a different synthetic route that avoids this sterically hindered cyclization may be necessary.

Question: My reaction is producing a mixture of the desired azetidine and a five-membered pyrrolidine ring. How can I improve the selectivity?

Answer: The formation of a pyrrolidine byproduct indicates a competing 5-endo-tet cyclization (for some mechanisms) or rearrangement. The selectivity between forming a four-membered azetidine versus a five-membered pyrrolidine can be influenced by several factors.

  • Nature of Substituents: The electronic and steric nature of substituents can affect the relative ratio of azetidine and pyrrolidine products.[4]

  • Reaction Conditions: In a study involving iodocyclization of homoallyl amines, the ratio of azetidine to pyrrolidine was dependent on the substituents.[4]

  • Catalyst Choice: In the La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, the reaction overwhelmingly favored the formation of azetidines over pyrrolidines.[5][6] This suggests that catalyst choice is critical for controlling regioselectivity.

To improve selectivity, carefully optimize the catalyst, solvent, and temperature. A catalyst system like La(OTf)₃ may favor the desired azetidine formation.[5]

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Intramolecular Cyclization

Issue Primary Cause Recommended Solution(s) Citation(s)
Reaction is too slow/stalled Poor leaving group (e.g., -OH)Convert the hydroxyl to a better leaving group (mesylate, tosylate).[3]
Low reaction temperatureIncrease the reaction temperature.[3]
Insufficiently polar solventSwitch to a polar aprotic solvent like DMF or DMSO.[3]
Intermolecular Side Reactions High concentrationUse high-dilution conditions (slow substrate addition).[3]
Elimination Byproducts Strongly basic, non-nucleophilic conditionsSwitch to a milder or more nucleophilic base.[3]
Incorrect Base Base is not strong enough or is nucleophilicUse a strong, non-nucleophilic base like NaH or K₂CO₃.[3]

Table 2: Effect of Substituents on Azetidine Synthesis Yield (La(OTf)₃-catalyzed method)

Substituent Type on Amine Effect on Yield Example Citation(s)
Electron-rich and electron-deficient benzyl groupsSmooth reaction, high yield2ba, 2ca[5]
n-butyl amineHigh yield and high regioselectivity2da[5]
Bulky tert-butyl amineHigh yield2ea[5]
π-basic allyl groupModerate yield2fa[5]
Acid-prone protecting groups (Boc, PMB, TBS)Tolerated, high yields2ga–2ia[5]
Nitrile and sulfide functionalitiesHardly affected the yield2ja, 2ka[5]
Epoxy anilineLow yield (39%) due to side reaction2la[5]

Experimental Protocols

Protocol 1: General Two-Step Procedure for Intramolecular Cyclization via Mesylation

This protocol describes the conversion of a γ-amino alcohol to the corresponding azetidine by first creating a mesylate leaving group, followed by base-induced cyclization.

Step 1: Mesylation

  • Dissolve the γ-amino alcohol (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution.[3]

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.[3]

Step 2: Cyclization

  • Dissolve the crude mesylate from the previous step in a solvent such as THF or DMF.[3]

  • Cool the solution to 0 °C.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise.[3]

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[3]

  • Once the reaction is complete, carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to afford the desired substituted azetidine.[3]

Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This method provides a route to azetidines from epoxy amines.[6]

  • Add La(OTf)₃ (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane (DCE) (0.2 M) at room temperature.[6]

  • Stir the mixture under reflux until the reaction is complete (monitor by TLC).[6]

  • Cool the mixture to 0 °C and add saturated aqueous NaHCO₃ to quench the reaction.[6]

  • Extract the mixture three times with CH₂Cl₂.[6]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[6]

Mandatory Visualizations

G start_node Low Yield Observed check_sm Starting Material Consumed? start_node->check_sm decision_node decision_node process_node process_node solution_node solution_node no_reaction Problem: No Reaction or Slow Reaction check_sm->no_reaction  No sm_consumed Problem: Side Reaction Prevalent check_sm->sm_consumed  Yes check_byproducts Side Products Observed? improve_lg Improve Leaving Group (e.g., -OH to -OMs) no_reaction->improve_lg increase_temp Increase Temperature or Change Solvent (DMF, DMSO) improve_lg->increase_temp success Yield Improved increase_temp->success is_polymer Polymerization/ Dimerization? sm_consumed->is_polymer high_dilution Use High Dilution (Slow Addition) is_polymer->high_dilution  Yes is_elimination Elimination? is_polymer->is_elimination  No high_dilution->success change_base Change Base (e.g., milder) is_elimination->change_base  Yes change_base->success

References

Removal of unreacted starting materials from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Product Purification. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from product mixtures.

Method Selection Guide

Choosing the appropriate purification method is critical for achieving high purity and yield. The decision often depends on the physical and chemical properties of the desired product and the impurities.

Q: How do I select the best purification method for my product mixture?

A: To select the most effective method, consider the properties of your target compound and the unreacted starting materials. Key factors include the state of matter (solid or liquid), polarity differences, solubility, and the presence of acidic or basic functional groups. The following decision tree can guide your selection process.

MethodSelection start Start: Crude Product Mixture product_state Is the desired product a solid? start->product_state thermal_stability Is the product thermally stable? product_state->thermal_stability Yes polarity_diff Significant polarity difference between product and starting materials? product_state->polarity_diff No (Product is a liquid/oil) thermal_stability->polarity_diff No recrystallization Recrystallization thermal_stability->recrystallization Yes acid_base Are components acidic or basic? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes volatile_diff Significant difference in volatility? acid_base->volatile_diff No extraction Liquid-Liquid Extraction acid_base->extraction No acid_base_extraction Acid-Base Extraction acid_base->acid_base_extraction Yes distillation Distillation volatile_diff->distillation Yes scavenger Scavenger Resins / SPE volatile_diff->scavenger No extraction->volatile_diff

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Q: My compound will not crystallize during recrystallization. What should I do?

A: If crystals do not form upon cooling, the solution may be too dilute.

  • Solution 1: Reduce Solvent Volume. Reheat the solution and boil off some of the solvent to increase the concentration of the desired product.[1] Allow it to cool again.

  • Solution 2: Induce Crystallization. If the solution is supersaturated, scratching the inside of the flask with a glass rod at the meniscus can create a surface for crystal nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.

  • Solution 3: Re-evaluate Solvent. The chosen solvent may not be optimal. An ideal solvent should dissolve the compound when hot but not when cold.[2][3] You may need to perform new solubility tests to find a more suitable solvent or solvent mixture.

Q: My product seems to be decomposing on the silica gel column. How can I prevent this?

A: Silica gel is acidic and can cause decomposition of sensitive compounds.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the silica gel by treating it with a base, such as triethylamine. A common method is to flush the packed column with an eluent containing a small percentage (e.g., 1-2%) of triethylamine before loading your sample.

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[4]

  • Solution 3: Work Quickly. Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to speed up the elution.[5][6]

Q: An emulsion has formed during my liquid-liquid extraction, and the layers will not separate. What can I do?

A: Emulsions are colloidal suspensions of one liquid in another and are common when the two phases have similar densities or when detergents or other emulsifying agents are present.

  • Solution 1: Be Patient. Sometimes, simply allowing the separatory funnel to stand for a longer period can lead to layer separation.[7]

  • Solution 2: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which can help break up the emulsion and improve separation.[7]

  • Solution 3: Filtration. For stubborn emulsions, filtering the mixture through a pad of Celite or glass wool can sometimes resolve the issue.[8]

  • Solution 4: Reduce Agitation. In subsequent extractions, use gentle swirling or inverting of the funnel rather than vigorous shaking to mix the layers.[9]

Q: My yield is very low after purification. Where could my product have gone?

A: Product loss can occur at multiple stages of a purification procedure.

  • During Recrystallization: The product may have significant solubility in the cold solvent, leading to loss in the mother liquor.[1] Using the minimum amount of hot solvent is crucial.[10] Also, excessive use of decolorizing carbon can adsorb your product.[1]

  • During Extraction: The product might be more soluble in the aqueous layer than anticipated.[11] Always save all layers until you have confirmed the location of your product. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.

  • During Chromatography: The compound may have been irreversibly adsorbed onto the column, or fractions may be too dilute to detect the product.[4] Try concentrating the fractions where you expect your compound to be.

FAQs (Frequently Asked Questions)

Q: What is the fundamental principle of recrystallization?

A: Recrystallization is a technique used to purify solid compounds.[12] It operates on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble.[2][13] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain in the solution (mother liquor).[2][12]

Q: When should I use acid-base extraction?

A: Acid-base extraction is a type of liquid-liquid extraction used to separate acidic or basic compounds from a mixture.[14][15] It works by converting an acidic or basic compound into its water-soluble salt form by reacting it with a base or an acid, respectively.[16][17] This allows the compound to be transferred from an organic solvent layer to an aqueous layer, separating it from neutral or oppositely charged components.[8][14]

Q: What are scavenger resins and when are they useful?

A: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, such as excess reagents or by-products, removing them from the reaction mixture.[18][19] They are particularly useful in combinatorial chemistry and high-throughput synthesis where traditional purification methods like chromatography are time-consuming.[19][20] The key advantage is that the bound impurities can be removed by simple filtration.[18][21]

Q: What is the difference between normal-phase and reversed-phase chromatography?

A: The primary difference lies in the nature of the stationary and mobile phases.

  • Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (like hexane/ethyl acetate). In this mode, non-polar compounds elute first, while polar compounds are retained more strongly by the stationary phase.

  • Reversed-Phase Chromatography: Uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (like water/acetonitrile or water/methanol). Here, polar compounds elute first, and non-polar compounds are retained longer.

Quantitative Data Summary

The choice of a purification technique can be guided by factors such as scale, required purity, and speed. The table below provides a general comparison of common methods.

Purification MethodTypical ScalePurity AchievableSpeedKey AdvantagesCommon Disadvantages
Recrystallization mg to kg>99%SlowCan yield very pure material; scalable.[2][12]Can have low recovery; requires a suitable solvent.[1]
Flash Chromatography mg to >10 g>95%FastRapid purification; applicable to many mixtures.[5][6]Consumes significant solvent; can be labor-intensive.[20]
Liquid-Liquid Extraction mg to kgVariableFastSimple, fast, and scalable for initial workup.[22]Limited separating power; emulsions can form.[8][22]
Scavenger Resins mg to g>98%Very FastHigh selectivity; simple filtration workup.[18][19]Cost of resins; specific to certain functional groups.
Solid-Phase Extraction (SPE) µg to g>98%FastHigh recovery; can be automated; reduces solvent use.[23]Can be costly; requires method development.[24]

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines the general steps for purifying a solid compound.[10][12][13]

RecrystallizationWorkflow cluster_steps Recrystallization Workflow step1 1. Choose Solvent (High solubility when hot, low when cold) step2 2. Dissolve Impure Solid (Add minimum amount of boiling solvent) step1->step2 step3 3. Decolorize (Optional) (Add charcoal, perform hot filtration if needed) step2->step3 step4 4. Crystallize (Cool solution slowly to room temp, then in an ice bath) step3->step4 step5 5. Isolate Crystals (Collect via vacuum filtration) step4->step5 step6 6. Wash Crystals (Rinse with a small amount of ice-cold solvent) step5->step6 step7 7. Dry Crystals (Air dry or use a vacuum oven) step6->step7

Caption: General workflow for a recrystallization experiment.

Methodology:

  • Solvent Selection: Test the solubility of the impure solid in various solvents to find one where the solid is very soluble at high temperatures but poorly soluble at low temperatures.[2]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate) while stirring until the solid completely dissolves.[13]

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[10][13]

  • Drying: Allow the crystals to dry completely by continuing to draw air through the funnel. The final product can then be transferred to a watch glass to air dry or placed in a vacuum oven.[12]

Protocol 2: Flash Column Chromatography

This protocol describes a rapid method for separating components of a mixture.[5][6][25]

ColumnChromatographyWorkflow cluster_steps Flash Chromatography Workflow step1 1. Choose Solvent System (Use TLC to find eluent giving target Rf of ~0.3) step2 2. Pack the Column (Fill column with silica gel as a slurry in the eluent) step1->step2 step3 3. Load the Sample (Dissolve crude mixture in minimal solvent and add to top of silica) step2->step3 step4 4. Elute the Column (Apply pressure and pass eluent through the column) step3->step4 step5 5. Collect Fractions (Collect the eluate in separate test tubes) step4->step5 step6 6. Analyze Fractions (Use TLC to identify fractions containing the pure product) step5->step6 step7 7. Combine & Evaporate (Combine pure fractions and remove solvent) step6->step7

Caption: Workflow for flash column chromatography.

Methodology:

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the components. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.3.[5][26]

  • Column Packing: Plug the bottom of a glass column with cotton or glass wool. Fill the column with silica gel, typically as a slurry in the eluent, ensuring there are no cracks or air bubbles.[25] Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in the minimum amount of a suitable solvent.[25] Carefully add this solution to the top of the column. Alternatively, for less soluble samples, the crude material can be adsorbed onto a small amount of silica gel and loaded as a solid.[25]

  • Elution and Collection: Add the eluent to the column and apply pressure using compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.[25] Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to determine which ones contain the pure product.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Liquid-Liquid Extraction

This protocol is for separating compounds based on their differential solubilities in two immiscible liquids.[9][22]

ExtractionWorkflow cluster_steps Liquid-Liquid Extraction Workflow step1 1. Combine Liquids (Add reaction mixture and immiscible extraction solvent to separatory funnel) step2 2. Mix Layers (Stopper the funnel, invert, and vent frequently to release pressure) step1->step2 step3 3. Separate Layers (Allow layers to fully separate in a ring stand) step2->step3 step4 4. Drain Lower Layer (Open stopcock to drain the denser layer) step3->step4 step5 5. Pour Out Upper Layer (Pour the less dense layer from the top to avoid contamination) step4->step5 step6 6. Repeat Extraction (Optional) (Extract the original layer again with fresh solvent) step5->step6 step7 7. Dry and Isolate (Dry the organic layer with an agent like Na2SO4, filter, and evaporate solvent) step6->step7

Caption: Workflow for a liquid-liquid extraction.

Methodology:

  • Setup: Place the solution to be extracted into a separatory funnel supported by a ring stand. Ensure the stopcock is closed.[9]

  • Addition of Solvent: Add the extraction solvent (an immiscible liquid) to the funnel. The volume is typically 1/3 to 1/2 of the initial solution.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake gently. Vent frequently.[9]

  • Separation: Place the funnel back in the ring stand and remove the stopper. Allow the two layers to fully separate. The denser layer will be at the bottom.[9]

  • Collection: Carefully drain the bottom layer through the stopcock into a flask. Pour the top layer out through the top opening of the funnel to prevent re-mixing.

  • Drying: The combined organic layers often contain dissolved water. Add a drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate), swirl, and then remove the drying agent by gravity filtration.

  • Isolation: Remove the solvent from the dried organic layer, typically by rotary evaporation, to yield the purified compound.[9]

References

Technical Support Center: Azetidine N-Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing alternative protecting groups for the azetidine nitrogen. Navigate through our troubleshooting guides and frequently asked questions to find solutions to common experimental challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the protection and deprotection of the azetidine nitrogen.

Q1: I am observing low yields during the N-protection of my azetidine. What are the possible causes and solutions?

A1: Low yields in N-protection reactions of azetidines can stem from several factors related to the strained nature of the four-membered ring.

  • Steric Hindrance: The azetidine ring can be sterically demanding. If your protecting group is also bulky, the reaction may be slow or incomplete.

    • Solution: Consider using a less hindered protecting group or optimizing reaction conditions such as temperature and reaction time.

  • Base Strength: The choice of base is critical. A base that is too strong can lead to side reactions, including ring-opening.

    • Solution: Use a milder base such as triethylamine or diisopropylethylamine. For sensitive substrates, a weaker base like sodium bicarbonate may be suitable.[1]

  • Reagent Quality: Ensure the protecting group precursor (e.g., Boc-anhydride, Cbz-Cl) is of high purity and has not degraded.

    • Solution: Use freshly opened or properly stored reagents.

Q2: My N-deprotection reaction is not going to completion, or I am seeing decomposition of my starting material. What should I do?

A2: Incomplete deprotection or substrate decomposition are common hurdles. The stability of the azetidine ring is a key consideration.

  • Harsh Deprotection Conditions: Azetidines are susceptible to ring-opening under harsh acidic or reductive conditions.[2] For example, the N-thiopivaloyl group requires harsh removal conditions that may not be compatible with many azetidine derivatives.[3]

    • Solution: Opt for a protecting group that can be removed under milder conditions. For instance, the tert-butoxythiocarbonyl (Botc) group is more acid-labile than the Boc group and can be removed with trifluoroacetic acid (TFA) without ring-opening.[3]

  • Catalyst Poisoning: In catalytic hydrogenolysis for Cbz or Benzyl group removal, impurities in the substrate or solvent can poison the catalyst.

    • Solution: Ensure the substrate and solvent are pure. Increasing the catalyst loading or using a different type of palladium catalyst (e.g., Pd(OH)₂/C) can sometimes overcome this issue.

  • Orthogonality Issues: If other protecting groups are present in your molecule, the deprotection conditions for the azetidine nitrogen might be affecting them.

    • Solution: Carefully select a protecting group with orthogonal stability to other protecting groups in your molecule.[4][5]

Q3: How can I effectively purify my N-protected or deprotected azetidine derivative?

A3: Purification of azetidines can be challenging due to their polarity and potential volatility.[2]

  • Column Chromatography: This is the most common method.[2]

    • Tip: Use a gradient elution, starting with a non-polar solvent system and gradually increasing polarity to effectively separate the product.[2] For N-Boc protected azetidines, a hexane/ethyl acetate system is often effective.[6]

  • Recrystallization: For solid derivatives, recrystallization can be a highly effective purification technique.[2]

  • Salt Formation: For deprotected azetidines, which are basic, precipitation as a hydrochloride or trifluoroacetate salt can be an excellent purification and storage strategy.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the selection and use of protecting groups for the azetidine nitrogen.

Q1: What are the most common protecting groups for the azetidine nitrogen, and when should I use them?

A1: The most widely used protecting groups are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[2][8]

  • tert-Butoxycarbonyl (Boc): This is the most common protecting group due to its general stability and ease of removal under acidic conditions (e.g., TFA, HCl in dioxane).[2][7] It is suitable for a wide range of applications where acidic deprotection is tolerated.

  • Benzyloxycarbonyl (Cbz): The Cbz group is also widely used and is stable to acidic and basic conditions.[1] It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which are neutral and mild conditions, making it orthogonal to acid-labile and base-labile protecting groups.[1][9]

Q2: What are some alternative protecting groups for the azetidine nitrogen that offer advantages over Boc and Cbz?

A2: Several alternative protecting groups can be advantageous in specific synthetic contexts:

  • p-Ethoxyphenyl (PEP): This group can be oxidatively removed with ceric ammonium nitrate (CAN) in good yield, offering an alternative to acidic or reductive cleavage.[10]

  • tert-Butoxythiocarbonyl (Botc): As the thiocarbonyl analog of Boc, the Botc group facilitates α-lithiation of the azetidine ring, which is not possible with the Boc group.[3] It is also more acid-labile than Boc, allowing for selective deprotection.[3]

  • N-Trifluoroacetyl (TFA): The TFA group can be removed under mild basic conditions, such as with ammonia in methanol, providing orthogonality to acid-labile groups.[11]

  • 9-Phenyl-9-fluorenyl (Pf): This sterically demanding group offers high acid stability, being significantly more stable than the trityl group.[12] It is useful when very robust protection is required.

  • N-Silyl Groups (e.g., TBDPS): Hindered N-silyl groups like tert-butyldiphenylsilyl (TBDPS) have been shown to be resistant to cleavage under various reaction conditions and can be employed for the protection of labile aziridines, with potential applicability to azetidines.[13]

Q3: How do I choose the right protecting group for my specific synthesis?

A3: The choice of protecting group depends on several factors:

  • Overall Synthetic Strategy: Consider the reaction conditions of subsequent steps. The protecting group must be stable to these conditions.

  • Orthogonality: If other protecting groups are present, select a group that can be removed without affecting the others.[4][5]

  • Desired Reactivity: Some protecting groups can influence the reactivity of the azetidine ring. For example, the Botc group enables α-lithiation.[3]

  • Cleavage Conditions: Ensure the deprotection conditions are compatible with the final desired product.

Data Presentation: Comparison of Azetidine N-Protecting Groups

Protecting GroupAbbreviationCommon Protection Reagent(s)Cleavage ConditionsOrthogonality & Remarks
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (TFA, HCl in dioxane)[7][14]Stable to base and hydrogenolysis. Most common protecting group.[2]
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[1][9]Stable to acid and base. Orthogonal to acid-labile groups.[1]
p-EthoxyphenylPEP-Oxidative (Ceric Ammonium Nitrate, CAN)[10]Offers an alternative to acidic or reductive cleavage.[10]
tert-ButoxythiocarbonylBotcTertiary alkyl xanthate esterAcidic (TFA), Thermal (EtOH, reflux)[3]More acid-labile than Boc. Facilitates α-lithiation.[3]
TrifluoroacetylTFATrifluoroacetic anhydrideMildly Basic (NH₃ in MeOH)[11]Orthogonal to acid-labile protecting groups.[11]
9-Phenyl-9-fluorenylPf9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)-Sterically demanding and highly acid-stable.[12]
tert-ButyldiphenylsilylTBDPStert-Butyldiphenylsilyl chloride-Highly resistant to various reaction conditions.[13]

Experimental Protocols

Protocol 1: N-Boc Protection of Azetidine

This protocol describes a general procedure for the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Dissolution: Dissolve the azetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the removal of the benzyloxycarbonyl (Cbz) group.

  • Preparation: Dissolve the N-Cbz protected azetidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the starting material).

  • Hydrogenation: Stir the mixture vigorously under an atmosphere of hydrogen (H₂) at room temperature. A balloon of H₂ is often sufficient. The reaction is typically complete within a few hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.[9]

Protocol 3: N-Botc Deprotection under Acidic Conditions

This protocol describes the removal of the tert-butoxythiocarbonyl (Botc) group using trifluoroacetic acid.

  • Dissolution: Dissolve the N-Botc-azetidine in dichloromethane (CH₂Cl₂).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature. The deprotection is typically rapid.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is often obtained as the TFA salt.[3]

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_synthesis Synthetic Steps cluster_deprotection Deprotection start Azetidine (N-H) reagent Protecting Group Reagent (e.g., Boc₂O) protection N-Protection Reaction start->protection reagent->protection Base, Solvent protected N-Protected Azetidine protection->protected synthesis Further Transformations protected->synthesis deprotection_reagent Deprotection Reagent (e.g., TFA) deprotection N-Deprotection Reaction synthesis->deprotection deprotection_reagent->deprotection final_product Deprotected Azetidine deprotection->final_product Protecting_Group_Selection start Start: Need to Protect Azetidine Nitrogen q1 Are subsequent steps acid-sensitive? start->q1 q2 Is catalytic hydrogenolysis compatible? q1->q2 Yes boc Use Boc Group q1->boc No q3 Is α-lithiation required? q2->q3 No cbz Use Cbz Group q2->cbz Yes q4 Are mild basic conditions preferred for deprotection? q3->q4 No botc Use Botc Group q3->botc Yes tfa Use TFA Group q4->tfa Yes other Consider other groups (e.g., PEP, Pf) q4->other No

References

Characterization of byproducts in the synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of this compound. It focuses on the characterization and mitigation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct route is the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) to the ketone functional group of tert-butyl 3-acetylazetidine-1-carboxylate. The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide.[1][2]

Q2: My reaction did not go to completion, and I've recovered a significant amount of the starting ketone. What are the likely causes?

Recovering the starting material, tert-butyl 3-acetylazetidine-1-carboxylate, is a common issue that can stem from several factors:

  • Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[3] Any contamination will quench the reagent, reducing its effective concentration.

  • Insufficient Reagent: An inadequate molar equivalent of the Grignard reagent may lead to an incomplete reaction. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: While lower temperatures can help control side reactions, excessively low temperatures can slow the reaction rate to a point where it does not proceed efficiently.

  • Enolization: The Grignard reagent can act as a base, abstracting an α-hydrogen from the ketone to form an enolate.[1] This enolate is unreactive toward further nucleophilic addition and will revert to the starting ketone upon aqueous workup.

Q3: I'm observing unexpected peaks in my NMR and LC-MS analysis. What are the most probable byproducts?

Besides unreacted starting material, several byproducts can form. The table below summarizes the most common impurities, their likely origin, and key characterization data.

Q4: How can I minimize the formation of the enolate byproduct?

Enolization competes with the desired nucleophilic addition, especially with sterically hindered ketones or strong, bulky bases.[1] To minimize this side reaction:

  • Use Lower Temperatures: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic nucleophilic addition pathway over the thermodynamically favored deprotonation.

  • Slow Addition: Add the Grignard reagent to the ketone solution slowly to avoid localized high concentrations of the base.

  • Consider Alternative Reagents: While Grignard reagents are standard, organolithium reagents (e.g., methyllithium) are generally less prone to enolization with ketones.

Q5: What are the best practices for setting up a successful Grignard reaction for this synthesis?

Success in a Grignard reaction hinges on rigorously excluding water.

  • Dry Glassware: All glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon just before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Tetrahydrofuran (THF) is a common choice.[2]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from reagent preparation to reaction quenching.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents reaction.[4] Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary.

Byproduct Characterization

The following table summarizes potential byproducts and their expected analytical signatures.

Byproduct NameStructureMolecular Weight ( g/mol )Formation PathwayKey Analytical Data (Predicted)
Unreacted Starting Material tert-butyl 3-acetylazetidine-1-carboxylate199.25Incomplete reaction¹H NMR: Singlet ~2.2 ppm (acetyl CH₃). ¹³C NMR: Carbonyl peak ~208 ppm. MS (ESI+): m/z 200 [M+H]⁺, 222 [M+Na]⁺.
Enolization Product tert-butyl 3-acetylazetidine-1-carboxylate (from enolate)199.25Grignard reagent acts as a base, abstracting an α-proton.[1]Identical to starting material after workup.
Ring-Opened Product tert-butyl (3-hydroxy-3-methylbutan-2-yl)carbamate217.29Nucleophilic attack on the azetidine ring (less likely with Boc protection).[5]¹H NMR: Absence of characteristic azetidine ring protons. Appearance of new aliphatic signals. MS (ESI+): m/z 218 [M+H]⁺.

Visualized Workflows and Pathways

The following diagrams illustrate the main reaction, a key side reaction, and a troubleshooting workflow.

reaction_pathway start_ketone tert-butyl 3-acetylazetidine-1-carboxylate grignard 1. CH₃MgBr, Anhydrous THF 2. H₂O or NH₄Cl (aq) workup start_ketone->grignard product tert-butyl 3-(2-hydroxypropan-2-yl) azetidine-1-carboxylate grignard->product

Caption: Primary Grignard reaction pathway for synthesis.

side_reaction cluster_main Main Reaction vs. Side Reaction start_ketone Starting Ketone branch start_ketone->branch grignard CH₃MgBr grignard->branch product Desired Product (Tertiary Alcohol) branch->product  Nucleophilic  Addition  (Desired) enolate Enolate Intermediate branch->enolate  Proton  Abstraction  (Side Reaction) reverted_ketone Starting Ketone (after workup) enolate->reverted_ketone  Aqueous  Workup

Caption: Competing pathways of nucleophilic addition and enolization.

troubleshooting_workflow start Problem: Low or No Product Yield check_sm Analysis shows mainly unreacted starting material? start->check_sm check_spots Analysis shows multiple new, unidentified spots? start->check_spots check_sm->check_spots No cause_grignard Cause: Inactive Grignard Reagent or Insufficient Equivalents check_sm->cause_grignard Yes cause_enol Cause: Enolization is Dominating check_sm->cause_enol Yes cause_contam Cause: Moisture Contamination during reaction or workup check_spots->cause_contam Yes solve_grignard Solution: • Use rigorously dry solvent/glassware. • Activate Mg with iodine. • Use 1.2-1.5 eq. of Grignard. cause_grignard->solve_grignard solve_enol Solution: • Lower reaction temperature (-78 °C). • Add Grignard reagent slowly. cause_enol->solve_enol solve_contam Solution: • Ensure inert atmosphere. • Use anhydrous solvents for all steps. cause_contam->solve_contam

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: General Synthesis via Grignard Reaction

  • Preparation: Oven-dry all glassware and cool under a dry nitrogen atmosphere.

  • Grignard Reagent: To a flask containing magnesium turnings (1.5 eq.) under nitrogen, add a small portion of anhydrous THF. Add a crystal of iodine and warm gently until the color dissipates, indicating activation.

  • Addition: Dissolve methyl bromide or iodide (1.4 eq.) in anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. After addition is complete, stir the mixture for 1 hour at room temperature.

  • Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C. Dissolve tert-butyl 3-acetylazetidine-1-carboxylate (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Characterization by NMR Spectroscopy

  • Sample Prep: Dissolve ~5-10 mg of the purified product or byproduct in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire a standard proton NMR spectrum. For the desired product, expect to see a singlet for the tert-butyl group (~1.4 ppm), two singlets for the non-equivalent methyl groups of the propan-2-ol moiety, and multiplets for the azetidine ring protons. A broad singlet for the hydroxyl proton will also be present.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. For the desired product, key signals include the quaternary carbon of the tert-butyl group, the carbonyl of the Boc group, the quaternary carbon attached to the hydroxyl group, and the carbons of the azetidine ring.

Protocol 3: Characterization by LC-MS

  • Method: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective.

  • Detection: Monitor via UV detection (e.g., at 210 nm) and a coupled mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Analysis: The desired product should show a primary ion peak corresponding to its protonated mass [M+H]⁺ at m/z 216.3 and potentially a sodium adduct [M+Na]⁺ at m/z 238.3. Byproducts can be identified by their corresponding molecular weight ions.

References

Validation & Comparative

Azetidine vs. Pyrrolidine: A Comparative Guide for Drug Design Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a suitable scaffold is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as privileged structures, each offering a unique set of properties that can be strategically leveraged in drug design. This guide provides a comprehensive, data-driven comparison of these two scaffolds for researchers, scientists, and drug development professionals, covering their physicochemical properties, conformational characteristics, and impact on biological activity, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference of a single carbon atom between azetidine and pyrrolidine rings imparts significant variations in their physicochemical profiles, directly influencing key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.

Azetidine's smaller ring size and inherent strain result in a slightly higher pKa compared to pyrrolidine, making it a stronger base. This increased basicity can influence interactions with biological targets and affect properties like solubility and permeability. Conversely, the larger, more flexible pyrrolidine ring generally leads to a higher logP, indicating greater lipophilicity. This can enhance membrane permeability but may also increase the risk of non-specific binding and metabolic liabilities.

PropertyAzetidinePyrrolidineSignificance in Drug Discovery
pKa ~11.29[1]~11.27[2]Influences the degree of ionization at physiological pH, affecting solubility, permeability, and target interactions.
logP (Calculated) LowerHigherA measure of lipophilicity, which impacts solubility, permeability, protein binding, and metabolism.
Metabolic Stability Generally more stableCan be susceptible to metabolismRing strain in azetidine can sometimes lead to unexpected metabolic pathways, but it often enhances stability compared to the more flexible pyrrolidine.[3][4]
Aqueous Solubility Generally higherGenerally lowerHigher polarity and lower lipophilicity of azetidines often contribute to better aqueous solubility.[3]

Conformational Analysis: Rigidity vs. Flexibility

The most striking difference between the two scaffolds lies in their conformational behavior. The azetidine ring is conformationally constrained, offering a rigid framework that can help to pre-organize substituents into a specific spatial orientation for optimal target binding. This rigidity can lead to a lower entropic penalty upon binding, potentially increasing potency.

In contrast, the pyrrolidine ring is significantly more flexible, capable of adopting various envelope and twisted conformations through a phenomenon known as pseudorotation. This flexibility allows the pyrrolidine scaffold to adapt to the shape of a binding pocket, but it can also come at an entropic cost.

The choice between a rigid azetidine and a flexible pyrrolidine is therefore a key strategic decision in drug design, depending on the specific requirements of the biological target.

Biological Activity and Structure-Activity Relationships (SAR)

Both azetidine and pyrrolidine scaffolds are found in a wide array of biologically active compounds and approved drugs, demonstrating their versatility across numerous therapeutic areas. The choice of scaffold can profoundly influence the structure-activity relationship of a compound series.

Azetidine in Drug Design:

The rigid nature of the azetidine ring can be exploited to lock in a bioactive conformation. For example, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, the replacement of a more flexible pyrrolidine with a constrained azetidine ring has been shown to enhance potency.[5] Similarly, azetidine-containing compounds have demonstrated significant potential as inhibitors of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway, which is implicated in various cancers and inflammatory diseases.[6]

Pyrrolidine in Drug Design:

The pyrrolidine scaffold is a cornerstone of many successful drugs, owing to its versatility and the stereochemical diversity it can introduce. It is a key component of several classes of drugs, including angiotensin-converting enzyme (ACE) inhibitors (e.g., Captopril), and numerous antiviral and anticancer agents. The flexibility of the pyrrolidine ring allows for the exploration of a wider conformational space, which can be advantageous when the precise binding mode to a target is unknown.

Experimental Protocols

To facilitate the direct comparison of azetidine- and pyrrolidine-containing compounds in a laboratory setting, detailed protocols for key in vitro assays are provided below.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) suspended in phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compound to a final concentration of, for example, 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The in vitro half-life (t½) can be calculated from the slope of the linear regression.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption of orally administered drugs.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports in a transwell plate until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound (at a defined concentration) to the apical (donor) chamber.

    • At specified time intervals, collect samples from the basolateral (receiver) chamber.

  • Permeability Measurement (Basolateral to Apical) - for efflux assessment:

    • Add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the potential for active efflux.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand that is known to bind to the receptor, and varying concentrations of the unlabeled test compound.

  • Incubation:

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the roles of azetidine and pyrrolidine scaffolds in drug action, the following diagrams, generated using the DOT language, depict relevant signaling pathways and a typical experimental workflow.

experimental_workflow cluster_discovery Drug Discovery cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound Synthesis Compound Synthesis In Vitro Assays Metabolic Stability Permeability Target Binding Compound Synthesis->In Vitro Assays SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis Optimized Compound Optimized Compound SAR Analysis->Optimized Compound In Vivo Studies In Vivo Studies Optimized Compound->In Vivo Studies

A generalized workflow for drug discovery and development.

jak_stat_pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT 4. Dimerization Nucleus Nucleus STAT->Nucleus 5. Translocation GeneTranscription GeneTranscription Nucleus->GeneTranscription 6. Gene Transcription

The Janus Kinase (JAK)/STAT signaling pathway.

dpp4_inhibition DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 DPP-4 DPP-4 Inhibitor->DPP-4 Inhibits Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-4->Incretins (GLP-1, GIP) Degrades Pancreas Pancreas Incretins (GLP-1, GIP)->Pancreas Insulin Release Insulin Release Pancreas->Insulin Release Increases Glucagon Release Glucagon Release Pancreas->Glucagon Release Decreases

Mechanism of action of DPP-4 inhibitors.

Conclusion

Both azetidine and pyrrolidine scaffolds are invaluable tools in the medicinal chemist's arsenal. The choice between the conformationally constrained azetidine and the more flexible pyrrolidine is a nuanced decision that should be guided by the specific goals of the drug discovery program. Azetidine's rigidity can be a powerful asset for enhancing potency and metabolic stability, while pyrrolidine's versatility and adaptability make it a robust and widely applicable scaffold. A thorough understanding of their distinct properties, supported by rigorous experimental evaluation, will enable the rational design of novel therapeutics with improved efficacy and safety profiles.

References

Structure-activity relationship (SAR) of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a specific, detailed structure-activity relationship (SAR) guide for tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate analogs is not extensively available in public literature, a comparative analysis of related azetidine-containing compounds provides valuable insights for the design of novel therapeutics. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers a unique combination of conformational rigidity and three-dimensional character, making it an attractive component in modern drug discovery.[1][2] This guide synthesizes SAR data from various studies on substituted azetidine analogs, presenting key takeaways, experimental methodologies, and a proposed workflow for investigating novel azetidine derivatives.

Comparative Structure-Activity Relationship Insights from Azetidine Analogs

Systematic modifications of the azetidine core, including the N-substituent, ring substituents, and appended side chains, have been shown to significantly impact biological activity across a range of targets. The following tables summarize these findings from studies on azetidine analogs as STAT3 inhibitors, GABA transporter (GAT) inhibitors, and antimalarial agents.

Table 1: SAR of Azetidine Analogs as STAT3 Inhibitors [3][4]

Modification Area Structural Change Impact on STAT3 Inhibition (IC50)
N-Acyl Group Salicylic Acid vs. Benzoic AcidSalicylic acid derivatives generally showed higher potency.
5-Fluoro SalicylateMaintained or slightly improved potency.
Benzohydroxamic AcidPotency varied, with some analogs showing improvement.
Cyclic Amino Acid Linker Proline vs. AzetidineAzetidine-2-carboxamide analogs demonstrated sub-micromolar potencies, indicating a favorable replacement.
Lipophilic Moiety CyclohexylbenzylOptimal for high affinity.
Cyclopentyl or TetrahydropyranylSlightly less potent than cyclohexyl derivatives.
Phenyl replaced with Pyridyl2-pyridyl substitution led to a 50% boost in potency, suggesting additional binding interactions.

Table 2: SAR of Azetidine Analogs as GABA Transporter (GAT) Inhibitors [5]

Modification Area Structural Change Target Impact on GABA Uptake Inhibition (IC50)
Azetidine Substitution Pattern Azetidin-2-ylacetic acidGAT-1High potency, particularly with lipophilic N-substituents.
Azetidine-3-carboxylic acidGAT-3Moderate potency.
N-Substituent 4,4-diphenylbutenylGAT-1High potency (IC50 = 2.83 µM).
4,4-bis(3-methyl-2-thienyl)butenylGAT-1Highest potency in the study (IC50 = 2.01 µM).
2-[tris(4-methoxyphenyl)methoxy]ethylGAT-3Most potent GAT-3 inhibitor in the series (IC50 = 15.3 µM).
Ring Substituent 3-hydroxy-3-(4-methoxyphenyl)GAT-1 & GAT-3Moderate affinity for both transporters.

Table 3: SAR of Bicyclic Azetidines as Antimalarial Agents [6]

Modification Area Structural Change Impact on Antiplasmodial Activity (EC50)
Stereochemistry (2R,3S) vs. other stereoisomersThe (2R,3S) stereoisomer was identified as the most active.
Azetidine C2 Substitution Presence of a substituentAn analog lacking a C2 substituent retained substantial activity (EC50 = 13 nM), suggesting it is not essential for activity.
Azetidine C3 Aryl Group Various aryl and heteroaryl groupsActivity is sensitive to the nature of the C3 substituent, with a need for efficient synthetic routes to explore this diversity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are protocols for key assays relevant to the SAR of azetidine analogs.

1. STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA) [3][4]

  • Objective: To determine the concentration of a compound that inhibits 50% of STAT3 binding to its DNA consensus sequence (IC50).

  • Procedure:

    • Nuclear extracts containing activated STAT3 are pre-incubated with varying concentrations of the test compounds for 30 minutes at room temperature.

    • A radiolabeled high-affinity SIE (hSIE) DNA probe, which binds to STAT3, is added to the mixture.

    • The reaction mixtures are subjected to non-denaturing polyacrylamide gel electrophoresis to separate protein-DNA complexes from the free probe.

    • The gel is dried and exposed to a phosphor screen or X-ray film.

  • Data Analysis: The bands corresponding to the STAT3:DNA complexes are quantified using densitometry software (e.g., ImageJ). The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.

2. GABA Uptake Inhibition Assay [5][7]

  • Objective: To measure the ability of compounds to inhibit the uptake of GABA by specific transporter subtypes (e.g., GAT-1, GAT-3).

  • Cell Culture and Transfection:

    • HEK293 cells are cultured and stably transfected with the cDNA encoding for the desired human GABA transporter.

  • Radioligand Uptake Assay:

    • Transfected cells are seeded in 96-well plates and grown to confluence.

    • Cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution).

    • A solution containing a fixed concentration of [³H]GABA and varying concentrations of the test compounds is added to the wells.

    • The plates are incubated for a specified time (e.g., 15 minutes) at room temperature to allow for GABA uptake.

    • The uptake is terminated by aspirating the solution and rapidly washing the cells with ice-cold buffer.

    • The cells are lysed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Visualizing SAR Workflows and Key Structural Features

Diagrams can effectively illustrate the logical flow of a structure-activity relationship study and highlight the key molecular features for modification.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Start Lead Compound (tert-butyl 3-(2-hydroxypropan-2-yl) azetidine-1-carboxylate) Analogs Synthesize Analogs (Vary R1, R2, R3) Start->Analogs Identify key positions for modification Screening Primary Screening (e.g., binding assay) Analogs->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Active compounds SAR_Analysis Analyze SAR Data DoseResponse->SAR_Analysis NewAnalogs Design New Analogs (based on SAR) SAR_Analysis->NewAnalogs Identify favorable substitutions NewAnalogs->Analogs Iterative cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Azetidine_Scaffold cluster_scaffold Key Modification Points on the Azetidine Scaffold Scaffold Azetidine Core R1 R1: N-Substituent (e.g., Boc, Acyl, Alkyl) R2 R2: Ring Substituent (e.g., Hydroxy, Aryl) R3 R3: Side Chain (e.g., Carbinol, Carboxamide)

References

Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to clinical application. The choice of heterocyclic scaffolds plays a pivotal role in this process. This guide provides an objective comparison of the in vitro metabolic stability of azetidine-containing compounds against their pyrrolidine and piperidine analogs, supported by experimental data and detailed methodologies.

The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest in medicinal chemistry for its ability to impart favorable physicochemical properties, including improved metabolic stability.[1][2] Compared to its larger five- and six-membered counterparts, pyrrolidine and piperidine, the strained nature of the azetidine ring can render it less susceptible to common metabolic pathways, particularly N-dealkylation.[1][3] This enhanced stability can translate to a longer in vivo half-life, potentially leading to improved pharmacokinetic profiles and reduced dosing frequency.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of a hypothetical series of analogous compounds, differing only in the saturated heterocyclic ring, in human liver microsomes. The data, presented as half-life (t½) and intrinsic clearance (CLint), are illustrative and based on generally observed trends where azetidine-containing compounds exhibit greater metabolic stability.[1][4] Compounds with a longer half-life and lower intrinsic clearance are considered more metabolically stable.

Compound IDHeterocyclic Ringt½ (min)CLint (µL/min/mg protein)
Cmpd-Aze Azetidine6515
Cmpd-Pyr Pyrrolidine4025
Cmpd-Pip Piperidine2540

Experimental Protocols

The in vitro metabolic stability of a compound is typically assessed using one of two primary methods: the liver microsomal stability assay or the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily evaluates the susceptibility of a compound to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[5][6]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard for analytical quantification

Procedure:

  • A stock solution of the test compound is prepared, typically in DMSO.

  • The test compound is incubated with HLM in the presence of the NADPH regenerating system at 37°C.[7]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The metabolic reaction in each aliquot is terminated by the addition of a cold quenching solution containing an internal standard.[8]

  • The samples are then centrifuged to precipitate the microsomal proteins.

  • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[2]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by utilizing intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes.[10][11]

Materials:

  • Test compound

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (or other suitable organic solvent for quenching)

  • Internal standard for analytical quantification

Procedure:

  • Hepatocytes are thawed and suspended in incubation medium.

  • The test compound is added to the hepatocyte suspension and incubated at 37°C in a humidified incubator.

  • Samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[12]

  • The reaction is stopped by adding a quenching solution with an internal standard.

  • The samples are processed to separate the remaining parent compound from the cellular debris.

  • The concentration of the parent compound is quantified by LC-MS/MS.

  • The metabolic stability is determined by calculating the half-life and intrinsic clearance from the rate of disappearance of the compound.

Visualizing the Process

To better understand the experimental workflows and the underlying metabolic pathways, the following diagrams are provided.

experimental_workflow cluster_microsomal Liver Microsomal Stability Assay cluster_hepatocyte Hepatocyte Stability Assay m_start Incubate Compound with Microsomes & NADPH m_time Time-Point Sampling m_start->m_time m_quench Quench Reaction m_time->m_quench m_analyze LC-MS/MS Analysis m_quench->m_analyze m_data Calculate t½ & CLint m_analyze->m_data h_start Incubate Compound with Hepatocytes h_time Time-Point Sampling h_start->h_time h_quench Quench Reaction h_time->h_quench h_analyze LC-MS/MS Analysis h_quench->h_analyze h_data Calculate t½ & CLint h_analyze->h_data

In Vitro Metabolic Stability Assay Workflows

metabolic_pathways Drug Parent Drug PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP Enzymes Drug->PhaseI PhaseII Phase II Metabolism (Conjugation) UGTs, SULTs, etc. Drug->PhaseII MetaboliteI Phase I Metabolite (Often more polar) PhaseI->MetaboliteI MetaboliteII Phase II Metabolite (Highly water-soluble) PhaseII->MetaboliteII MetaboliteI->PhaseII Excretion Excretion MetaboliteII->Excretion

Overview of Drug Metabolism Pathways

Conclusion

The strategic incorporation of an azetidine ring into a drug candidate can be a valuable tactic to enhance metabolic stability. As demonstrated by comparative in vitro data, azetidine-containing compounds often exhibit longer half-lives and lower intrinsic clearance rates compared to their pyrrolidine and piperidine analogs. This is frequently attributed to the increased resistance of the azetidine ring to enzymatic degradation, particularly N-dealkylation. By utilizing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively evaluate the metabolic liabilities of their compounds and make data-driven decisions to guide lead optimization efforts. The choice of the appropriate heterocyclic scaffold is a critical decision in drug design, and the superior metabolic stability of azetidines makes them an attractive option for developing more durable and effective therapeutic agents.

References

The Azetidine Scaffold: A Guide to Conformational Analysis in Drug-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and non-planar, puckered conformation provide a unique structural rigidity that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[1][2][3] Understanding the conformational preferences of the azetidine ring and how they influence interactions with biological targets is paramount for rational drug design. This guide provides a comparative analysis of azetidine-containing compounds, supported by quantitative data and detailed experimental protocols for their conformational analysis.

Conformational Preferences of the Azetidine Ring

To alleviate ring strain, the azetidine ring adopts a puckered, non-planar conformation.[2] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which is approximately 37° in the unsubstituted ring.[4] The position and nature of substituents significantly influence the preferred conformation, dictating whether a substituent adopts a pseudo-axial or pseudo-equatorial orientation. This orientation is critical as it determines the spatial presentation of pharmacophoric groups to the target protein.

The diagram below illustrates the puckered nature of the azetidine ring and the resulting pseudo-axial and pseudo-equatorial positions for a substituent at the 3-position. The equilibrium between these conformers can be influenced by steric and electronic interactions.[5]

G cluster_puckering Azetidine Ring Puckering cluster_substituents Substituent Positions Azetidine_Planar Planar (High Strain) Azetidine_Puckered Puckered (Stable) Azetidine_Planar->Azetidine_Puckered Relief of Torsional Strain Positions Puckered Ring Pseudo-axial Pseudo-equatorial

Figure 1: Azetidine ring puckering to relieve strain.

Comparative Analysis of Azetidine-Containing Ligands

The conformational rigidity of the azetidine scaffold allows for fine-tuning of a compound's pharmacological profile. By altering substituents, chemists can control the ring's conformation and, consequently, its binding affinity and selectivity for a specific target. The following tables summarize quantitative data for several series of azetidine-containing compounds, demonstrating the impact of structural modifications on their biological activity.

Table 1: Azetidine-2-carboxamide Analogues as STAT3 Inhibitors [5]

CompoundR GroupSTAT3 IC₅₀ (µM)STAT1 IC₅₀ (µM)STAT5 IC₅₀ (µM)
5a 4-Fluorophenyl0.55> 20> 20
5o 3-Chlorophenyl0.38> 18> 18
7g N-methyl-N-phenylacetamide0.88 (KD)--
8i 4-Cyanophenyl0.34> 25> 25
9k 2-Naphthyl0.96 (KD)--

Data sourced from J. Med. Chem. 2021, 64, 1, 849–870.[5]

Table 2: Azetidine-2-carbonitrile Analogues as P. falciparum DHODH Inhibitors [6]

CompoundR GroupPfDHODH IC₅₀ (µM)HsDHODH IC₅₀ (µM)P. falciparum EC₅₀ (µM)
27 4-Chlorophenyl0.012> 500.025
34 4-Chlorophenyl (methylated alcohol)1.5> 502.1
36 4-Chlorophenyl (primary amine)> 25> 50> 25

Data sourced from ACS Med. Chem. Lett. 2017, 8, 4, 427–432.[6]

Table 3: Novel TZT-1027 Analogues with 3-Aryl-Azetidine Moiety [7][8]

CompoundAryl Group at Position 3A549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a Phenyl2.22.1
1b 2-Fluorophenyl2.92.5
1c 3-Fluorophenyl2.52.3
1g [1,1'-Biphenyl]-4-yl3.12.8

Data sourced from Mar. Drugs 2016, 14(5), 85.[7][8]

Experimental Methodologies for Conformational Analysis

A combination of experimental and computational techniques is required to fully characterize the conformational landscape of azetidine-containing molecules and understand their interaction with biological targets.

G cluster_workflow Experimental Workflow for Conformational Analysis synthesis Synthesis of Azetidine Analogs purification Purification & Characterization synthesis->purification nmr NMR Spectroscopy (Solution Conformation) purification->nmr xray X-ray Crystallography (Solid-State Conformation) purification->xray binding_assay In Vitro Binding/ Activity Assays purification->binding_assay computation Computational Modeling (Energy Landscapes) nmr->computation xray->computation sar SAR Analysis & Drug Design binding_assay->sar computation->sar

Figure 2: General workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules. Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data provides critical insights into the geometry of the azetidine ring.[9]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[4][10]

  • 1D NMR Spectra Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[9]

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the azetidine ring. This helps in assigning the signals for the C2, C3, and C4 protons.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, confirming assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). NOE cross-peaks between protons on the azetidine ring can establish their relative stereochemistry (cis/trans) and the ring's puckering.[9]

  • Data Analysis:

    • Measure the vicinal coupling constants (³J) between the C3 and C4 protons. For many azetidin-2-ones, ³J_cis values (typically 5-6 Hz) are larger than ³J_trans values (0-2 Hz), allowing for stereochemical assignment.[9]

    • Analyze NOESY/ROESY spectra to confirm spatial proximities and deduce the preferred ring conformation and substituent orientation.

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecule's three-dimensional structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[4][11]

Detailed Protocol:

  • Crystallization: Grow single crystals of the azetidine derivative suitable for diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4][12]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Cool the crystal in a stream of liquid nitrogen (typically 100 K) to minimize radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a detector.[11][12]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods (for small molecules) or molecular replacement (if a similar structure is known).[11] This generates an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data to improve the fit and obtain accurate atomic coordinates, thermal parameters (B-factors), and occupancy.[13]

  • Conformational Analysis: Calculate puckering parameters, dihedral angles, and bond lengths from the final refined structure to precisely define the azetidine ring's conformation.

Computational Modeling

Computational methods complement experimental data by providing insights into the conformational energy landscape, transition states, and the dynamic behavior of the azetidine ring.

Detailed Protocol:

  • Structure Preparation: Build an initial 3D model of the azetidine derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94, OPLS3e).

  • Quantum Mechanics (QM) Optimization:

    • Take the low-energy conformers and perform geometry optimization using more accurate QM methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Calculate the relative energies of the optimized conformers to determine the most stable structures.

  • Molecular Dynamics (MD) Simulation:

    • Place the azetidine-containing ligand in a simulated environment (e.g., a box of water) to study its dynamic behavior over time.

    • Run an MD simulation to observe conformational transitions and the influence of the solvent.

  • Docking and Binding Free Energy Calculations: If the structure of the target protein is known, perform molecular docking to predict the binding mode of the azetidine ligand. Subsequently, methods like MM/PBSA or free energy perturbation (FEP) can be used to estimate the binding affinity.

Drug-Target Interaction Pathway: Inhibition of Monoamine Transporters

Azetidine derivatives are often designed to interact with specific biological targets, such as enzymes or transporters. The diagram below illustrates the inhibitory action of a 3-substituted azetidine derivative on a monoamine transporter (e.g., serotonin transporter, SERT), a common target for antidepressants and anxiolytics.

G cluster_pathway Inhibition of Monoamine Transporter cluster_reuptake Reuptake Mechanism presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic transporter Monoamine Transporter (e.g., SERT) transporter->presynaptic 2. Reuptake neurotransmitter 5-HT neurotransmitter->transporter 1. Binding receptor Postsynaptic Receptor neurotransmitter->receptor Binds inhibitor Azetidine Inhibitor inhibitor->transporter Blocks receptor->postsynaptic Signal

Figure 3: Inhibition of a monoamine transporter by an azetidine derivative.

By conformationally constraining the pharmacophore, the azetidine ring ensures an optimal orientation for blocking the transporter's binding site, leading to increased neurotransmitter concentration in the synaptic cleft and enhanced downstream signaling.[14]

References

Comparative assessment of different Boc deprotection methods for azetidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Boc Deprotection Methods for Azetidines

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability across a wide range of chemical conditions. However, its removal (deprotection) from strained ring systems like azetidines requires careful consideration to avoid ring-opening or other undesired side reactions. This guide provides a comparative assessment of various Boc deprotection methods, offering experimental protocols and performance data to aid researchers in selecting the optimal conditions for their specific azetidine substrates.

Performance Comparison of Deprotection Methods

The selection of a deprotection strategy depends on the substrate's sensitivity to acidic or harsh conditions, the presence of other protecting groups, and desired reaction efficiency. The following table summarizes key quantitative data for several common and alternative methods.

MethodReagentsSolvent(s)Temp. (°C)TimeTypical Yield (%)Key Features & Considerations
Trifluoroacetic Acid Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT1 - 4 h>95Standard Method: Highly effective and reliable.[1] Requires neutralization. The tert-butyl cation byproduct can cause side reactions.[1][2]
Hydrochloric Acid 4M HCl in 1,4-Dioxane1,4-Dioxane / Ethyl AcetateRT0.5 - 4 h>95Standard Method: Fast and efficient. Product is isolated as the hydrochloride salt, which can be advantageous for purification.[3][4]
Lewis Acid (ZnBr₂) Zinc Bromide (ZnBr₂)Dichloromethane (DCM)RT24 - 72 h80 - 90Mild Conditions: Useful for acid-sensitive substrates and selective deprotection of secondary amines.[5][6] Reaction times can be long.[7]
Lewis Acid (TMSI) Trimethylsilyl Iodide (TMSI)Acetonitrile / ChloroformRT0.5 - 2 h90 - 98Mild & Non-Hydrolytic: Suitable for sensitive substrates where acidic or aqueous conditions are problematic.[3][8] Reagent is moisture-sensitive.
Oxalyl Chloride Oxalyl Chloride, Methanol (MeOH)Methanol (MeOH)RT1 - 4 h85 - 95Mild Alternative: Reported as a mild and selective method for various N-Boc compounds.[9] The reaction can be exothermic.
Thermal (Aqueous) WaterWater90 - 10015 min - 2 h>90Green Chemistry: Avoids strong acids and organic solvents.[3] Ideal for simple, robust substrates. Substrate solubility can be an issue.[10]
p-Toluenesulfonic Acid p-Toluenesulfonic Acid (pTSA), Choline ClDeep Eutectic Solvent (DES)RT10 - 30 min>98Green & Efficient: Uses a biodegradable Brønsted acid in a DES as both catalyst and medium. Very fast reaction times.[11]

Experimental Protocols

Detailed methodologies for the compared deprotection strategies are provided below. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.

Protocol 1: Trifluoroacetic Acid (TFA) Deprotection[1][14]
  • Dissolution: Dissolve the N-Boc azetidine in anhydrous dichloromethane (DCM) (0.1-0.5 M concentration) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • TFA Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is 20-50% TFA (v/v) relative to DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected azetidine.

Protocol 2: Hydrochloric Acid (HCl) Deprotection[3][15]
  • Reaction Setup: Dissolve the N-Boc azetidine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) or use it directly.

  • HCl Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 4 hours. The deprotected amine hydrochloride salt often precipitates from the solution.

  • Work-up: If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. Alternatively, remove the solvent and excess HCl under reduced pressure to obtain the crude amine hydrochloride salt.

Protocol 3: Zinc Bromide (ZnBr₂) Deprotection[6][8]
  • Reaction Setup: To a solution of the N-Boc azetidine (1 equivalent) in anhydrous DCM (0.1 M), add zinc bromide (ZnBr₂) (2-4 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be slow, potentially requiring up to 3 days for completion.

  • Work-up: Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃) or a chelating agent like EDTA to quench the Lewis acid. Extract the product with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

Protocol 4: Trimethylsilyl Iodide (TMSI) Deprotection[4]
  • Reaction Setup: Dissolve the N-Boc azetidine in an anhydrous solvent such as acetonitrile or chloroform under an inert atmosphere (e.g., Nitrogen or Argon).

  • TMSI Addition: Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Work-up: Quench the reaction by adding methanol. Remove all volatiles under reduced pressure. The crude product may require further purification to remove silyl byproducts.

Visualized Workflows

Decision Pathway for Method Selection

The choice of a deprotection method is a critical step that balances reaction efficiency with substrate compatibility. The following diagram illustrates a logical workflow for selecting an appropriate strategy.

start Start: N-Boc Azetidine acid_sensitive Is the substrate acid-sensitive or contains other acid-labile groups? start->acid_sensitive standard_acidic Standard Acidic Methods (TFA or HCl) acid_sensitive->standard_acidic No mild_lewis Mild Lewis Acid (ZnBr₂, TMSI) acid_sensitive->mild_lewis Yes green_methods Green / Alternative (Thermal, pTSA, Oxalyl Cl) acid_sensitive->green_methods Yes product Deprotected Azetidine standard_acidic->product mild_lewis->product green_methods->product

Caption: Decision workflow for choosing a Boc deprotection method.

General Experimental Workflow

The overall process from the protected starting material to the purified final product follows a consistent series of steps, regardless of the specific reagents chosen.

sub 1. N-Boc Azetidine in Anhydrous Solvent reagent 2. Add Deprotection Reagent (e.g., Acid) sub->reagent reaction 3. Stir at Specified Temp & Time reagent->reaction monitor 4. Monitor Reaction (TLC / LC-MS) reaction->monitor workup 5. Aqueous Work-up & Neutralization monitor->workup purify 6. Purification (Chromatography, etc.) workup->purify final Final Product: Deprotected Azetidine purify->final

Caption: General experimental workflow for Boc deprotection.

References

Safety Operating Guide

Prudent Disposal of Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide outlines the recommended procedures for the safe disposal of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS No. 1257293-79-0). Researchers, scientists, and drug development professionals are advised to adhere to these steps to ensure safety and compliance with standard laboratory practices.

Due to the absence of a specific Safety Data Sheet (SDS) from readily available public sources, these guidelines are based on general principles of chemical waste management for non-hazardous or low-hazard organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory requirements.

I. Hazard Assessment and Personal Protective Equipment (PPE)

While specific hazard data for this compound is not widely published, related azetidine compounds may cause skin and eye irritation. Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile or neoprene gloves (ensure no degradation upon contact).
Body Protection Standard laboratory coat.
Respiratory Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For liquid spills, contain the material with absorbent pads or sand. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup:

    • Small Spills: Carefully scoop or wipe up the material with absorbent, non-combustible material.

    • Large Spills: Follow your institution's established procedures for large chemical spills.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Waste Disposal: All cleanup materials must be collected and disposed of as chemical waste.

III. Step-by-Step Disposal Procedure

This procedure outlines the segregation and packaging of this compound for disposal.

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

    • It should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Selection:

    • Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE).

    • Ensure the container is clean and free of contaminants.

  • Labeling:

    • Clearly label the waste container with:

      • The full chemical name: "this compound"

      • CAS Number: "1257293-79-0"

      • The words "Hazardous Waste"

      • An accumulation start date.

      • Relevant hazard warnings (e.g., "Irritant" as a precaution).

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[1][2]

  • Final Disposal:

    • Arrange for pickup by your institution's licensed hazardous waste disposal contractor.

    • Provide all necessary documentation as required by your EHS department and the disposal vendor.

    • The most common disposal method for this type of organic compound is incineration at a permitted facility.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational flow for the proper disposal of this chemical.

start Start: Unused or Waste This compound assess Assess Hazards (Consult SDS & EHS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste ppe->segregate container Select & Label Waste Container segregate->container store Store in Satellite Accumulation Area container->store pickup Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal (Incineration) pickup->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety department for definitive procedures.

References

Essential Safety and Operational Guide for Handling Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate. The following procedures are based on best practices for handling structurally similar azetidine compounds and are intended to ensure laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Full Face ShieldChemical splash goggles are essential. A face shield should be used with goggles when there is a higher risk of splashes.[3]Protects against splashes and potential vapors that can cause serious eye irritation.[3]
Hand Protection Chemical-Resistant GlovesHigh-performance nitrile or neoprene gloves are recommended. Regularly inspect for tears and change frequently.[3] Double gloving is a good practice.[3]Prevents skin contact, which can cause irritation.[3]
Body Protection Chemical-Resistant Laboratory Coat or GownA disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is ideal.[3]Protects against accidental spills and contamination of personal clothing.[3]
Respiratory Protection Respirator with Organic Vapor CartridgeShould be used in poorly ventilated areas or when there is a risk of inhaling vapors.[3] Proper training on use and maintenance is necessary.[3]Azetidine compounds can release harmful vapors.[3]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are recommended for handling larger quantities.[3]Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure a safety shower and eye wash station are readily accessible.

2. Personal Protective Equipment (PPE) and Hygiene:

  • Wear the appropriate PPE as detailed in Table 1 before handling the compound.

  • Wash hands thoroughly after handling and before leaving the laboratory.

  • Contaminated work clothing should not be allowed out of the workplace.[4]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid breathing vapors or dust.[6]

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids or oxidizers.[1]

4. Spill and Leak Response:

  • In case of a spill, evacuate the area and ensure adequate ventilation.[2]

  • Remove all ignition sources.[6]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[2] Do not use combustible materials.[7]

  • Carefully collect the absorbed material and spilled substance into a sealed, labeled container for hazardous waste disposal.[2][7]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

  • Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) office.[7]

Disposal Plan: Waste Management Protocol

The disposal of this compound and its contaminated waste must adhere to local, state, and federal regulations.

Table 2: Disposal Guidelines

Waste TypeCollection ProcedureDisposal Method
Unused or Waste Chemical Collect in a designated, properly labeled, and sealed hazardous waste container compatible with the chemical (e.g., high-density polyethylene or glass).[1][7]Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office to an approved hazardous waste disposal facility.[1]
Contaminated Materials (PPE, labware, etc.) Place all contaminated materials (gloves, pipette tips, etc.) in the designated hazardous waste container.[1]Dispose of as hazardous chemical waste along with the unused chemical.
Empty Containers Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste.[7] Subsequent rinses may also need to be collected depending on local regulations.After proper rinsing, the container may be disposed of according to institutional guidelines, which may include recycling or regular trash disposal.

Disposal Workflow Diagram

Disposal Workflow for this compound start Start: Waste Generated waste_type Identify Waste Type start->waste_type unused_chemical Unused/Waste Chemical waste_type->unused_chemical  Chemical contaminated_materials Contaminated Materials (PPE, etc.) waste_type->contaminated_materials Contaminated  Materials empty_container Empty Container waste_type->empty_container Container collect_hazardous Collect in Labeled Hazardous Waste Container unused_chemical->collect_hazardous contaminated_materials->collect_hazardous triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse ehs_disposal Arrange for EHS Pickup and Disposal collect_hazardous->ehs_disposal collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->ehs_disposal end End dispose_container->end ehs_disposal->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.